1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDCFXOSOMAPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564091 | |
| Record name | 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
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Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129322-81-2 | |
| Record name | 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00564091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro-4'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone CAS number
An In-Depth Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129322-81-2)
Abstract
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. The strategic placement of chloro and trifluoromethyl groups on the phenyl ring makes this ketone a valuable intermediate for the development of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines robust methodologies for its synthesis and analysis, explores its applications as a synthetic precursor, and provides essential safety and handling protocols. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical utility.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its effective application in research and development. This section consolidates the essential identification and property data for this compound.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethanone
-
Common Synonyms: 2'-Chloro-4'-(trifluoromethyl)acetophenone
-
CAS Number: 129322-81-2[1]
Physicochemical Data
The properties of this compound are dictated by its unique substitution pattern. The electron-withdrawing nature of the trifluoromethyl and chloro groups significantly influences its reactivity and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClF₃O | [2] |
| Molecular Weight | 222.59 g/mol | [2] |
| Boiling Point | 243.5 ± 40.0 °C (Predicted) | [3] |
| Density | 1.337 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
Note: Experimental data for this specific isomer is limited; some values are predicted based on computational models.
Synthesis and Manufacturing
The synthesis of this compound typically involves the acylation of a substituted benzene ring. The choice of synthetic route is governed by the availability of starting materials, desired purity, and scalability.
Retrosynthetic Analysis and Strategy
The most logical and industrially common approach to synthesizing aryl ketones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct method to introduce the acetyl group onto the aromatic ring.
Causality of Experimental Choice: The retrosynthetic disconnection of the target molecule points to 1-chloro-3-(trifluoromethyl)benzene as the aromatic starting material and an acetylating agent (such as acetyl chloride or acetic anhydride). The chloro and trifluoromethyl groups are ortho- and para-directing, respectively, but also deactivating. The acylation is expected to occur at the position ortho to the chlorine and meta to the trifluoromethyl group, which is the desired C-1 position, due to steric hindrance and electronic effects.
Laboratory-Scale Synthesis Protocol
This protocol describes a representative Friedel-Crafts acylation for preparing the title compound. It is designed as a self-validating system, incorporating in-process checks and a final purification step.
Materials:
-
1-Chloro-3-(trifluoromethyl)benzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Catalyst Suspension: Cool the suspension to 0 °C in an ice bath with gentle stirring.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel to the AlCl₃ suspension. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Addition of Substrate: Add 1-chloro-3-(trifluoromethyl)benzene (1.0 eq.) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench the reaction by adding it to a flask containing crushed ice and concentrated HCl. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Workup & Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine. This removes unreacted catalyst and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound.
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
Introduction
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, with CAS Number 129322-81-2, is a halogenated aromatic ketone of significant interest in synthetic chemistry. It serves as a crucial building block in the development of novel pharmaceutical and agrochemical agents. The strategic placement of a chloro group at the ortho position and a potent electron-withdrawing trifluoromethyl group at the para position of the phenyl ring imparts unique chemical and physical properties to the molecule. These properties are critical determinants of its reactivity, bioavailability, and metabolic stability in various applications.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also a deeper understanding of the underlying chemical principles and the experimental methodologies used for their determination.
Molecular Structure and Its Influence on Physicochemical Properties
The molecular structure of this compound is characterized by an acetophenone core substituted with two key functional groups that dictate its overall properties.
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Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1] Its presence on the phenyl ring significantly influences the electron density distribution, enhancing the electrophilic character of the aromatic ring and the carbonyl carbon. This electronic effect is also known to increase the lipophilicity of the molecule, a critical factor in drug design for improving membrane permeability.[1]
-
Chloro (-Cl) Group: As a halogen, the chloro group is also electron-withdrawing via induction but can exhibit some electron-donating character through resonance. Its position ortho to the acetyl group can introduce steric effects that may influence the conformation of the molecule and its interactions with biological targets or reagents.
The interplay of these substituents governs the compound's melting and boiling points, solubility, acidity, and spectral characteristics.
Core Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data is available for this specific compound, other values are predicted or inferred from closely related analogs due to a lack of comprehensive experimental studies in publicly available literature.
| Property | Value/Predicted Range | Source |
| Molecular Formula | C₉H₆ClF₃O | |
| Molecular Weight | 222.59 g/mol | |
| Predicted Boiling Point | 243.5 ± 40.0 °C | [2] |
| Appearance | Likely a solid at room temperature | Inferred from analogs |
| Solubility | Expected to be soluble in common organic solvents | Inferred from analogs |
Thermal Properties
Melting and Boiling Points
Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of a compound.[3][4]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[4] This analysis can determine the decomposition temperature and reveal the presence of any volatile impurities or residual solvents. For substituted acetophenone-based polymers, TGA has been used to study their thermal degradation profiles.[5]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the melting point, enthalpy of fusion, and to study phase transitions.
Experimental Protocol: Determination of Melting Point and Thermal Stability by DSC and TGA
-
Sample Preparation: A small amount of the crystalline this compound (typically 2-5 mg) is accurately weighed into an aluminum pan for both DSC and TGA analysis.
-
DSC Analysis:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
An empty, sealed aluminum pan is used as a reference.
-
The heat flow is recorded as a function of temperature, and the melting point is determined from the onset of the endothermic melting peak.
-
-
TGA Analysis:
-
The sample is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.
-
The mass of the sample is continuously monitored.
-
The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.
-
Caption: Workflow for DSC and TGA analysis.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its application in synthesis, formulation, and biological assays. Due to the presence of the lipophilic trifluoromethyl group and the aromatic ring, the compound is expected to have low solubility in water but good solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents.
Experimental Protocol: Determination of Solubility
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) are chosen.
-
Equilibrium Solubility Method:
-
An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The saturated solutions are filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC with UV detection.
-
Acidity (pKa)
The acidity of the α-protons (the protons on the methyl group adjacent to the carbonyl) is a key factor in the reactivity of acetophenones, particularly in enolate formation. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents on the phenyl ring is expected to increase the acidity of these protons compared to unsubstituted acetophenone. This is because these groups help to stabilize the resulting enolate anion through inductive effects.
Studies on substituted acetophenones have shown that electron-withdrawing groups decrease the pKa. For example, the pKa of p-chloroacetophenone is 18.1, which is lower than that of unsubstituted acetophenone (18.4).[6][7] The trifluoromethyl group is a stronger electron-withdrawing group than a chloro group, so the pKa of this compound is anticipated to be even lower.
Spectroscopic and Chromatographic Properties
Spectroscopic and chromatographic techniques are indispensable for the identification, characterization, and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The chemical shifts will be affected by the electron-withdrawing substituents.
-
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds.[8] A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal can provide information about the electronic environment of the CF₃ group.[9]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
-
C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aromatic ketone.
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Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H stretches (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C-F stretches: Strong absorptions typically in the 1000-1350 cm⁻¹ region.
-
C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed, and characteristic fragmentation patterns would arise from the loss of the methyl group (M-15) and the acetyl group (M-43), as well as fragments corresponding to the substituted phenyl ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying this compound, as well as for assessing its purity.[10][11]
Experimental Protocol: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., a gradient or isocratic elution).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the peak area of the main component and any impurities.
Caption: Workflow for HPLC purity analysis.
Conclusion
The physicochemical properties of this compound are fundamentally dictated by the electronic and steric effects of its chloro and trifluoromethyl substituents. While a complete set of experimentally determined data is not widely published, a thorough understanding of the principles of physical organic chemistry, coupled with data from analogous compounds, allows for reliable predictions and the design of appropriate analytical methodologies. This guide has provided a framework for understanding and evaluating the key physicochemical characteristics of this important synthetic intermediate, offering both theoretical insights and practical experimental protocols for its analysis.
References
- 1. rsc.org [rsc.org]
- 2. CAS#:86520-34-5 | 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone | Chemsrc [chemsrc.com]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
This guide provides a comprehensive technical overview of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate in the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, nomenclature, synthesis, and physicochemical properties, offering field-proven insights into its handling and application.
Introduction: Strategic Importance in Synthesis
This compound, also known as 4-chloro-2-(trifluoromethyl)acetophenone, is a substituted aromatic ketone of significant interest. Its molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic properties and reactivity. The trifluoromethyl group, a common bioisostere for chlorine, enhances metabolic stability and lipophilicity in drug candidates[1]. The chloro and keto functionalities, in turn, serve as versatile synthetic handles for constructing more complex molecular frameworks. This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, including triazole fungicides like chlorofluoroether oxazole (Revysol)[2].
Molecular Structure and Nomenclature
A thorough understanding of a molecule's structure and its formal naming conventions is fundamental to any chemical investigation. This section details the structural attributes and IUPAC nomenclature of this compound.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . The name is derived by identifying the parent alkane chain with the highest priority functional group. In this case, the ethanone backbone is substituted with a 2-chloro-4-(trifluoromethyl)phenyl group at the first position[3].
Common synonyms for this compound include:
-
4-Chloro-2-(trifluoromethyl)acetophenone[2]
-
2'-Chloro-4'-(trifluoromethyl)acetophenone
The CAS Registry Number for this compound is 129322-81-2 .
Chemical Structure and Key Features
The structure of this compound is characterized by a central benzene ring substituted with an acetyl group, a chlorine atom, and a trifluoromethyl group.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis and Mechanism
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Friedel-Crafts Acylation: A Mechanistic Overview
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide (or anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.
Diagram 2: Mechanism of Friedel-Crafts Acylation
Caption: Generalized mechanism of Friedel-Crafts acylation.
Experimental Protocol for Synthesis
The following protocol is a representative procedure for the synthesis of this compound, based on established chemical principles and patent literature[2].
Materials:
-
1-Chloro-3-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.
-
Formation of Acylium Ion: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C to ensure the complete formation of the acylium ion complex.
-
Electrophilic Aromatic Substitution: A solution of 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, again keeping the temperature below 5°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties and Spectroscopic Characterization
The accurate characterization of a compound is paramount for its use in research and development. This section details the expected physicochemical properties and provides an analysis of the spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| Appearance | Expected to be a solid or oil |
| Boiling Point | Predicted: 243.5 ± 40.0 °C at 760 mmHg |
| Density | Predicted: 1.337 ± 0.06 g/cm³ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm. The aromatic region should display a complex multiplet pattern for the three protons on the phenyl ring. Specifically, one would anticipate a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a singlet-like signal for the proton at C3.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a carbonyl carbon signal around 197 ppm and a methyl carbon signal around 27 ppm[4]. The aromatic region will show six distinct signals, with the carbons attached to the electron-withdrawing trifluoromethyl and chloro groups shifted downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms[4]. The patent for this compound's synthesis provides the following key shifts: δ 175.87, 162.52, 161.76, 160.71, 155.54, 139.29, 136.92, 133.43, 133.03, 132.05, 131.92, 131.44, 131.32, 130.59, 130.29, 129.97, 128.96, 127.67, 126.96, 126.44, 122.65, 62.00, 60.80, 13.92, 13.50[2].
-
¹⁹F NMR: A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the methyl group, as well as C-Cl and C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 222, with a characteristic M+2 peak at m/z 224 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on data for structurally similar compounds, it is expected to cause skin and eye irritation and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Laboratory coat
In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance the efficacy and pharmacokinetic profile of drug candidates[1]. The chloro and ketone functionalities allow for a wide range of subsequent chemical transformations, such as nucleophilic substitution, condensation, and reduction reactions, enabling the construction of diverse molecular libraries for drug screening.
Diagram 3: Synthetic Utility Workflow
Caption: Synthetic pathways from the title compound to APIs.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its well-defined structure, accessible synthesis via Friedel-Crafts acylation, and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in the creation of novel therapeutic agents and agrochemicals.
References
- 1. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]
- 3. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
An In-depth Technical Guide to the Spectral Analysis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the chemical compound 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129396-14-9). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous structural elucidation and purity assessment are paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and drug development professionals, providing not only the spectral data itself but also the underlying principles, experimental protocols, and interpretative logic required for its confident identification and characterization.
Introduction to this compound
This compound is a substituted aromatic ketone. Its molecular structure features a benzene ring substituted with a chlorine atom, a trifluoromethyl (-CF₃) group, and an acetyl group. This combination of functional groups makes it a versatile building block in organic synthesis. The precise characterization of this molecule is critical, as its purity and isomeric integrity directly impact the outcome of subsequent reactions and the quality of the final products. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, including the chemical environment and connectivity of each atom.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.
This guide will dissect the spectral features of this compound, grounding the interpretation in established spectroscopic principles and authoritative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR data.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The structure suggests two primary regions of interest: the aliphatic region for the methyl protons and the aromatic region for the ring protons.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.65 | Singlet (s) | 3H | -C(O)CH₃ | The methyl protons are isolated and have no adjacent protons, resulting in a singlet. The electron-withdrawing ketone group shifts this signal downfield. |
| ~ 7.6-7.9 | Multiplet (m) | 3H | Ar-H | The three aromatic protons are in different chemical environments due to the substitution pattern. They will exhibit complex splitting (likely a doublet, a doublet of doublets, and a broad singlet/doublet), appearing as a multiplet in the downfield aromatic region. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1]
-
Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
Acquisition: A standard proton pulse program is used. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS at 0.00 ppm).[1]
Workflow for NMR Data Acquisition
Caption: Workflow for acquiring and processing NMR spectra.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Given the lack of symmetry in this compound, nine distinct signals are expected.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 200 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears far downfield. |
| ~ 120-140 | Ar-C | Six distinct signals for the aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. |
| ~ 123 (q, J ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon itself shows a characteristic quartet with a large coupling constant.[2] |
| ~ 30 | -CH₃ | The aliphatic methyl carbon appears in the upfield region of the spectrum. |
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is highly specific for fluorine-containing compounds. A single signal is expected for the three equivalent fluorine atoms in the -CF₃ group. The chemical shift is typically reported relative to a CFCl₃ standard. Based on analogous aromatic trifluoromethyl compounds, the signal is expected around -63 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).
Key Causality in IR Absorption: The presence of a strong dipole moment in a bond, such as the C=O bond, leads to a strong absorption band in the IR spectrum.[3] For aromatic ketones like the title compound, conjugation of the carbonyl group with the benzene ring lowers the vibrational frequency compared to a simple aliphatic ketone.[4]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~ 2950-2850 | Weak | C-H Stretch | Aliphatic C-H (-CH₃) |
| ~ 1690 | Strong | C=O Stretch | Aromatic Ketone |
| ~ 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1350 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| ~ 1250 | Strong | C-C-C Stretch | Acetyl Group |
| ~ 850 | Strong | C-Cl Stretch | Aryl Chloride |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
Workflow for IR Data Acquisition (ATR)
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this type of molecule.
Trustworthiness of MS Data: The presence of chlorine's natural isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a self-validating system. Any fragment containing a chlorine atom must exhibit a pair of peaks (M and M+2) with this characteristic intensity ratio, confirming the presence of chlorine in that fragment.
Predicted Mass Spectrum Fragmentation:
The molecular formula is C₉H₆ClF₃O. The nominal molecular weight is 222 for the ³⁵Cl isotope and 224 for the ³⁷Cl isotope.
| m/z (for ³⁵Cl/³⁷Cl) | Proposed Fragment | Identity |
| 222 / 224 | [C₉H₆ClF₃O]⁺ | Molecular Ion (M⁺) |
| 207 / 209 | [M - CH₃]⁺ | Loss of a methyl radical (α-cleavage) |
| 179 / 181 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the acylium ion |
| 43 | [CH₃CO]⁺ | Acylium ion |
Fragmentation Logic: In EI-MS, the molecular ion is formed, which then undergoes fragmentation. For ketones, a common and favorable fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[5][6] In this case, the cleavage of the methyl-carbonyl bond results in a stable acylium ion at m/z 207/209. The observation of the acylium ion itself at m/z 43 is also highly characteristic of a methyl ketone.[7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the ions at each m/z value, generating the mass spectrum.
Workflow for Mass Spectrometry Analysis (EI)
Caption: Workflow for acquiring an EI mass spectrum.
Conclusion: A Unified Spectroscopic Profile
The collective data from NMR, IR, and MS provides an unambiguous structural confirmation of this compound.
-
MS confirms the molecular weight (222/224 amu) and the presence of both a chlorine atom (M/M+2 ratio) and a methyl ketone moiety (m/z 43 and [M-15]⁺ fragments).
-
IR validates the presence of the key aromatic ketone functional group through its strong C=O absorption around 1690 cm⁻¹, along with C-F and C-Cl vibrations.
-
NMR provides the final, detailed map of the molecule. ¹H NMR confirms the presence of a methyl group and three aromatic protons. ¹³C and ¹⁹F NMR further corroborate the carbon framework and the trifluoromethyl group, respectively.
Together, these self-validating and complementary techniques provide a robust and trustworthy analytical package for the identification and quality assessment of this important chemical intermediate.
References
Solubility Profiling of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: A Methodological Approach for Pharmaceutical and Chemical Research
An In-Depth Technical Guide
This guide provides a comprehensive framework for determining the solubility of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Given the absence of extensive public data on its solubility, this document outlines the theoretical principles and a robust experimental protocol to empower researchers in generating reliable solubility profiles. Understanding solubility is paramount in optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle. The molecular structure of this compound—featuring a polar carbonyl group, an aromatic ring, and two strongly electronegative substituents (chlorine and trifluoromethyl)—suggests a nuanced solubility behavior.
-
Polarity and Dipole Moment : The ketone group (C=O) creates a significant dipole moment, making the molecule polar. The electron-withdrawing nature of the chlorine and trifluoromethyl groups further enhances this polarity. Therefore, it is expected to have better solubility in polar solvents that can engage in dipole-dipole interactions.
-
Hydrogen Bonding : The molecule can act as a hydrogen bond acceptor at the carbonyl oxygen. Solvents capable of donating hydrogen bonds (polar protic solvents like alcohols) are likely to be effective at solvating the molecule.
-
Van der Waals Forces : The aromatic ring contributes to London dispersion forces, allowing for some solubility in nonpolar solvents, although this is likely to be limited compared to its solubility in polar media.
Based on these features, we can hypothesize the following solubility trend: Polar Aprotic Solvents > Polar Protic Solvents > Nonpolar Solvents . This guide provides the methodology to experimentally verify and quantify this hypothesis.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline solid is the Isothermal Shake-Flask Method . This technique involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid. This protocol is considered a gold standard for its accuracy and reproducibility.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane) of analytical grade
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (± 0.01 mg)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Solvent : Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to a series of scintillation vials.
-
Addition of Solute : Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, which can be confirmed by taking measurements at 24 and 48 hours and observing no significant change.
-
Sample Collection and Filtration : After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis). A 100-fold or 1000-fold dilution is common.
-
Quantification : Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.
-
Calculation : Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor
The entire experimental workflow is a self-validating system when proper controls are in place, such as ensuring temperature stability and confirming equilibrium.
Diagram of the Isothermal Shake-Flask Method Workflow
Caption: Workflow for determining equilibrium solubility.
Data Presentation and Interpretation
The collected solubility data should be organized into a clear, concise table. This allows for easy comparison of the solvent's performance.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Example: Acetone | Polar Aprotic | 25 | Data | Data |
| Example: Methanol | Polar Protic | 25 | Data | Data |
| Example: Toluene | Nonpolar | 25 | Data | Data |
| Example: Heptane | Nonpolar | 25 | Data | Data |
Interpreting this data involves correlating the quantitative results with the theoretical principles discussed earlier. For instance, high solubility in acetone would be expected due to its polar aprotic nature, which can effectively solvate the polar groups of the solute without the steric hindrance of hydrogen bonding networks.
Logical Diagram of Expected Solubility Based on Molecular Interactions
Caption: Predicted solubility based on intermolecular forces.
Safety and Handling
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound : This compound is classified as an irritant. Avoid contact with skin and eyes, and do not inhale dust. Refer to the specific Safety Data Sheet (SDS) from the supplier before use.
-
Organic Solvents : The solvents used in this protocol are flammable and may have specific health hazards. Always handle them with care, away from ignition sources, and consult their respective SDS for detailed safety information.
Conclusion
This guide provides a robust, scientifically-grounded methodology for determining the solubility of this compound. By combining theoretical understanding with a meticulous experimental protocol, researchers can generate the high-quality, reliable data essential for process development, formulation, and further chemical synthesis. The principles and methods described herein are broadly applicable to other solid compounds in the pharmaceutical and chemical industries.
Navigating the Safety Landscape of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: A Technical Guide for Researchers
For Immediate Release
This guide provides an in-depth overview of the known hazards and essential safety information for 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129322-81-2), a key intermediate in pharmaceutical and agrochemical research. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data to ensure safe handling, storage, and use of this compound.
Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic ketone. A clear understanding of its fundamental properties is the first step in a robust safety protocol.
| Property | Value | Source |
| CAS Number | 129322-81-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₆ClF₃O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 222.59 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
| Flash Point | Data not available | N/A |
Hazard Identification and GHS Classification
Based on available safety data, this compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Signal Word: Warning
GHS Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for minimizing risk. Key recommendations include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Toxicological Profile
While specific LD50 and LC50 data for this compound are not available in the public domain, the GHS classification indicates a significant toxicological risk profile.
-
Acute Toxicity: The H302 classification indicates that this compound is harmful if ingested. The precise oral LD50 value is not documented.
-
Skin Corrosion/Irritation: Classified as a skin irritant (H315), direct contact is likely to cause redness, itching, and inflammation.[1]
-
Serious Eye Damage/Irritation: The H319 classification points to the potential for significant eye irritation upon contact, characterized by redness, pain, and watering.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract, as indicated by the H335 classification.[1]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this compound with respect to carcinogenic, mutagenic, or reproductive hazards. In the absence of data, it should be handled as a compound with unknown long-term effects.
Fire and Explosion Hazards
Detailed fire and explosion data, such as flash point and flammability limits, are currently unavailable for this compound. However, standard precautions for handling organic chemicals should be strictly followed.
-
Suitable Extinguishing Media: In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to control the release of vapors and dust.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this chemical:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.[1]
-
Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn. In cases of potential for significant exposure, a chemical-resistant suit may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.
Safe Handling Workflow
The following diagram outlines a safe handling workflow for this compound.
Caption: A logical workflow for the safe handling of this compound.
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage is at room temperature.
-
Disposal: All waste materials should be considered hazardous. Dispose of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading using inert absorbent materials (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.
-
If on Skin: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.
References
A Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone for the Research and Drug Development Professional
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Among the repertoire of fluorinated building blocks, 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129322-81-2), also known as 2-Chloro-4-(trifluoromethyl)acetophenone, has emerged as a pivotal intermediate. Its unique substitution pattern—a trifluoromethyl group for modulating electronic properties and metabolic stability, a chloro substituent providing a site for further functionalization, and a reactive ketone moiety—renders it a highly versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality control, and synthetic utility of this important chemical entity.
Commercial Sourcing and Supplier Evaluation
The reliable and consistent supply of high-purity starting materials is the bedrock of any successful research and development program. For this compound, a number of reputable chemical suppliers offer various grades suitable for laboratory and bulk scale synthesis.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Typical Purity | CAS Number | Additional Information |
| Crysdot LLC | 98% | 129322-81-2 | Offers various pack sizes with lead times. |
| Parchem | - | 129322-81-2 | Provides quotes and sample requests.[1] |
| Aaron Chemicals LLC | 95% | 1807221-51-7 (for a related bromo- derivative) | Illustrates availability of similar halogenated analogs.[2] |
| AOBChem | 95% | 129322-87-8 (for the 2-bromo derivative) | Provides safety information and technical documents for related compounds.[3] |
Expert Insight: When selecting a supplier, it is imperative to look beyond the catalog price. A thorough evaluation should encompass the supplier's quality management systems (e.g., ISO 9001 certification), the comprehensiveness of their analytical documentation (Certificate of Analysis), and their ability to provide consistent quality across different batches. For drug development applications, a supplier's experience with providing materials for regulated industries is a significant advantage.
Quality Control and Analytical Methodologies: A Self-Validating System
Ensuring the purity and identity of this compound is critical for the reproducibility of synthetic procedures and the quality of the final product. A robust quality control (QC) workflow should be established, incorporating orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse technique for assessing the purity of non-volatile organic compounds. For substituted acetophenones, a reverse-phase method is typically employed.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the aromatic ketone exhibits strong absorbance (typically around 254 nm).
-
Sample Preparation: A dilute solution of the compound in the mobile phase or a compatible solvent.
Causality of Experimental Choices: The C18 stationary phase provides excellent separation for moderately polar compounds like substituted acetophenones. The acetonitrile/water mobile phase allows for the elution of the compound with good peak symmetry. The addition of an acid suppresses the ionization of any acidic or basic impurities, leading to sharper peaks and more reliable quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful tool for both identification and quantification, providing structural information from the mass spectrum.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5 or equivalent).[5]
-
Carrier Gas: Helium.
-
Injector Temperature: Sufficiently high to ensure complete vaporization without thermal degradation.
-
Oven Temperature Program: A temperature ramp to effectively separate the target compound from any impurities.
-
Ionization: Electron Ionization (EI) is standard for generating reproducible mass spectra.
Expert Insight: While both HPLC and GC-MS are suitable, GC-MS can be particularly useful for identifying and quantifying volatile impurities that may not be readily observed by HPLC. The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main component and to tentatively identify unknown impurities by comparison to spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of the target molecule. Both ¹H and ¹³C NMR should be performed. For fluorinated compounds, ¹⁹F NMR is also highly informative. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern of this compound.
Synthetic Pathways and Mechanistic Considerations
The most common and industrially scalable route to this compound is through a Friedel-Crafts acylation reaction.
The Friedel-Crafts Acylation Approach
This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In this case, 1-chloro-3-(trifluoromethyl)benzene is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the acylating agent, generating a highly electrophilic acylium ion.[6][7]
-
Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-(trifluoromethyl)benzene attacks the acylium ion. The directing effects of the existing substituents are crucial here. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. The substitution occurs at the position that is electronically and sterically most favorable.
-
Deprotonation: A weak base, often the Lewis acid-halide complex, removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.[8]
Causality of Experimental Choices: The choice of a strong Lewis acid like AlCl₃ is necessary to generate a sufficiently electrophilic acylium ion to react with the deactivated aromatic ring (deactivated by the electron-withdrawing trifluoromethyl group). The reaction is typically carried out in a non-polar, aprotic solvent to prevent reaction with the catalyst and intermediates. Anhydrous conditions are critical as water will deactivate the Lewis acid catalyst.[8]
Applications in Drug Discovery and Development
The trifluoromethyl ketone moiety is a known pharmacophore that can act as a covalent inhibitor of serine and cysteine proteases by forming a stable hemiketal or hemithioketal with the active site residue.[9] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. While specific examples directly citing this starting material can be proprietary, its utility can be inferred from the synthesis of analogous structures. For instance, trifluoromethylated ketones are key intermediates in the synthesis of various enzyme inhibitors.[10] The chloro-substituent provides a handle for further modifications, such as palladium-catalyzed cross-coupling reactions, to introduce additional diversity and fine-tune the pharmacological profile of the target molecule.
Handling and Safety Considerations
As with any chemical reagent, proper handling and safety precautions are paramount. Users should always consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13] Generally, this compound is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with a well-understood synthetic and analytical profile, makes it an attractive starting material for research and development. A thorough understanding of its sourcing, quality control, and chemical reactivity, as outlined in this guide, will empower researchers and drug development professionals to effectively utilize this versatile intermediate in their quest for new and improved chemical entities.
References
- 1. parchem.com [parchem.com]
- 2. 1807221-51-7 | 1-[3-Bromo-4-chloro-5-(trifluoromethyl)phenyl]ethanone [aaronchem.com]
- 3. aobchem.com [aobchem.com]
- 4. Separation of 2-Chloro-4’-fluoroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Item - Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS - figshare - Figshare [figshare.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. app.studyraid.com [app.studyraid.com]
- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 12. fishersci.com [fishersci.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
Literature review of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone synthesis
An In-Depth Technical Guide to the Synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
Authored by a Senior Application Scientist
Introduction
This compound is a highly valuable ketone intermediate in the fine chemical industry. Its substituted phenyl ring makes it a critical building block for the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a chloro and a trifluoromethyl group on the aromatic ring presents unique challenges and considerations in its synthesis, primarily due to the electron-withdrawing nature of these substituents which deactivates the ring towards classical electrophilic substitution.
This guide provides an in-depth exploration of the primary synthetic routes to this target molecule. We will dissect the mechanistic underpinnings of each strategy, offer field-proven insights into experimental choices, and provide detailed protocols for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis: Deconstructing the Target
A retrosynthetic approach reveals two principal disconnections of the target molecule, pointing towards the most logical and industrially relevant synthetic strategies: the Friedel-Crafts acylation and organometallic C-C bond formation.
An In-depth Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: Synthesis, Significance, and Applications
Introduction: The Strategic Importance of Fluorinated Ketones in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, a key aromatic ketone that serves as a pivotal building block in the synthesis of complex, high-value molecules.
The presence of both a chloro and a trifluoromethyl group on the phenyl ring of this ethanone derivative creates a unique electronic and steric environment. The trifluoromethyl group, with its high electronegativity, acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the acidity of adjacent protons.[1] Furthermore, its lipophilicity can enhance the ability of a drug candidate to cross cellular membranes, a critical factor for bioavailability.[1] The metabolic stability of the C-F bond also contributes to a longer half-life of molecules containing this moiety.[1] This guide will delve into the historical context of this important intermediate, its synthesis via the venerable Friedel-Crafts acylation, the mechanistic underpinnings of this reaction, and its applications in the synthesis of notable pharmaceutical and agrochemical agents.
Historical Context and Emergence as a Key Intermediate
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the rise of fluorine chemistry in the mid-20th century and the subsequent demand for specialized fluorinated building blocks. The trifluoromethyl group began to gain significant attention from medicinal chemists in the 1940s as a bioisostere for methyl or chloro groups, capable of modulating a compound's steric and electronic properties.
The most probable and widely utilized method for the synthesis of this and similar acetophenones is the Friedel-Crafts acylation , a reaction first reported by Charles Friedel and James Crafts in 1877.[2] The application of this classic reaction to fluorinated aromatic compounds likely led to the first synthesis of this compound as the need for such intermediates grew within industrial and academic research, particularly in the development of new pharmaceuticals and pesticides. Its prevalence in the patent literature from the late 20th century onwards underscores its value as a key component in the synthesis of a variety of bioactive molecules.
Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation
The primary and most industrially viable route to this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]
Reaction Scheme:
Caption: General reaction scheme for the Friedel-Crafts acylation.
Mechanism of the Friedel-Crafts Acylation
The mechanism of the Friedel-Crafts acylation proceeds through several well-defined steps:[4]
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of acetyl chloride, forming a complex. This complex then dissociates to generate a highly electrophilic and resonance-stabilized acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[4]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-chloro-3-(trifluoromethyl)benzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.
-
Regioselectivity: The directing effects of the substituents on the benzene ring determine the position of acylation. The trifluoromethyl group is a strong deactivating and meta-directing group, while the chlorine atom is a deactivating but ortho-, para-directing group. In this case, the acylation occurs predominantly at the position ortho to the chlorine and meta to the trifluoromethyl group, leading to the desired product.
-
Deprotonation and Catalyst Regeneration: The AlCl₄⁻ anion acts as a base, abstracting a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with the formation of HCl.[4]
Caption: Workflow of the Friedel-Crafts acylation mechanism.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Chloro-3-(trifluoromethyl)benzene | 180.56 | 18.06 g | 0.10 |
| Acetyl Chloride | 78.50 | 8.64 g (7.8 mL) | 0.11 |
| Aluminum Chloride (anhydrous) | 133.34 | 14.67 g | 0.11 |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - |
| Ice | - | 100 g | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | 10 g | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (50 mL).[1]
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add acetyl chloride (8.64 g, 0.11 mol) to the stirred suspension over 15 minutes.
-
After the addition is complete, add a solution of 1-chloro-3-(trifluoromethyl)benzene (18.06 g, 0.10 mol) in anhydrous dichloromethane (50 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (50 mL).[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the ketone functional group, which can be readily transformed into other functionalities, and the specific substitution pattern on the aromatic ring.
Pharmaceutical Synthesis: The Case of Celecoxib
While not a direct precursor, structurally similar trifluoromethylated acetophenones are key in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib . The synthesis of Celecoxib involves the condensation of a trifluoromethylated 1,3-diketone with a substituted hydrazine.[6] The trifluoromethyl group in Celecoxib is crucial for its selective inhibition of the COX-2 enzyme.[7] The synthesis of the required diketone intermediate often starts from a trifluoromethylacetophenone derivative.[6]
Agrochemical Synthesis
The 2-chloro-4-(trifluoromethyl)phenyl moiety is present in a number of modern agrochemicals, including fungicides and herbicides. The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds. For instance, this structural motif can be found in precursors to complex strobilurin analogues and other crop protection agents.[8] The ketone functionality of this compound provides a convenient handle for elaboration into more complex heterocyclic systems commonly found in agrochemicals.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its use in synthesis. Below is a summary of its key properties and expected spectroscopic data based on its structure and data from analogous compounds.
Physicochemical Properties:
| Property | Value |
| CAS Number | 129322-81-2 |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| Appearance | White to off-white solid |
| Predicted XlogP | 3.1 |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.8-7.9 ppm (m, 1H, Ar-H)
-
δ ~7.6-7.7 ppm (m, 2H, Ar-H)
-
δ ~2.6 ppm (s, 3H, -COCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~198 ppm (C=O)
-
δ ~138 ppm (Ar-C)
-
δ ~133 ppm (q, J ≈ 33 Hz, Ar-C-CF₃)
-
δ ~131 ppm (Ar-C)
-
δ ~129 ppm (Ar-C)
-
δ ~126 ppm (q, J ≈ 4 Hz, Ar-C)
-
δ ~123 ppm (q, J ≈ 272 Hz, -CF₃)
-
δ ~29 ppm (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~1690 (C=O stretch)
-
~1325 (C-F stretch)
-
~1170, 1130 (C-F stretches)
-
~840 (C-Cl stretch)
-
-
Mass Spectrum (EI, m/z):
-
222/224 (M⁺, corresponding to ³⁵Cl/³⁷Cl isotopes)
-
207/209 ([M-CH₃]⁺)
-
179/181 ([M-COCH₃]⁺)
-
Conclusion
This compound stands as a testament to the enabling power of fluorinated building blocks in modern chemical synthesis. Its preparation, primarily through the robust and well-understood Friedel-Crafts acylation, provides access to a versatile intermediate. The strategic placement of the chloro and trifluoromethyl substituents imparts unique electronic and physiological properties that are highly sought after in the design of new pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its historical context, synthesis, reaction mechanism, and key applications, underscoring its significance for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | C15H10ClF3O2 | CID 71230842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone that serves as a crucial building block in modern synthetic chemistry. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts specific electronic properties that make it a valuable precursor for a range of functional molecules. This guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and its applications, particularly in the fields of agrochemicals and pharmaceuticals. The strategic placement of the electron-withdrawing trifluoromethyl group and the chloro substituent significantly influences the reactivity of both the aromatic ring and the ketone functional group, opening diverse avenues for molecular elaboration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClF₃O | --INVALID-LINK-- |
| Molecular Weight | 222.59 g/mol | --INVALID-LINK-- |
| CAS Number | 129322-81-2 | --INVALID-LINK-- |
| Appearance | Expected to be a crystalline solid | General knowledge of similar acetophenones |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; insoluble in water. | General knowledge of similar compounds |
Synthesis of this compound
The primary and most industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[2] The reaction proceeds as follows:
The regioselectivity of the acylation is directed by the existing substituents on the benzene ring. The trifluoromethyl group is a meta-director, while the chlorine atom is an ortho-, para-director. In this case, the acylation occurs predominantly at the position para to the chlorine and ortho to the trifluoromethyl group, leading to the desired product.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methodologies for similar reactions.[3]
Materials:
-
1-Chloro-3-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0°C (ice/water bath), slowly add acetyl chloride (1.05 equivalents).
-
After the initial exothermic reaction subsides, add 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature below 5°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following are the expected spectral features based on the analysis of analogous compounds.[4][5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a singlet for the methyl protons and a complex splitting pattern for the three aromatic protons.
-
~2.6 ppm (s, 3H): The singlet corresponds to the three protons of the acetyl methyl group.
-
~7.5-7.9 ppm (m, 3H): The aromatic region will display signals for the three protons on the phenyl ring. The proton ortho to the carbonyl group will likely be the most downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.
-
~200 ppm: The carbonyl carbon of the ketone.
-
~120-140 ppm: Aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
~124 ppm (q, J ≈ 272 Hz): The carbon of the trifluoromethyl group.
-
~30 ppm: The methyl carbon of the acetyl group.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[6]
-
~ -63 ppm (s, 3F): The chemical shift is referenced to CFCl₃. The exact position can be influenced by the solvent and the electronic environment.[7]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
~1690 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the ketone.
-
~1600, 1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1320, 1170, 1130 cm⁻¹: Strong absorptions due to the C-F stretching vibrations of the trifluoromethyl group.
-
~800-900 cm⁻¹: C-H out-of-plane bending vibrations characteristic of the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern would be influenced by the presence of the halogen atoms and the carbonyl group.
-
Molecular Ion (M⁺): m/z 222 and 224 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Key Fragments:
-
[M-CH₃]⁺ (m/z 207/209): Loss of a methyl radical (alpha-cleavage).
-
[M-COCH₃]⁺ (m/z 179/181): Cleavage of the bond between the carbonyl group and the aromatic ring.
-
[ClC₆H₃(CF₃)]⁺: Fragments corresponding to the aromatic portion of the molecule.
-
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the interplay of its functional groups.
Reactions at the Carbonyl Group
The ketone functionality can undergo a variety of classical transformations, including:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.
-
Condensation Reactions: Aldol and related condensation reactions can be used to form larger carbon skeletons.
Reactions Involving the α-Methyl Group
The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For instance, α-halogenation (e.g., bromination) can be achieved, which introduces a new reactive handle for subsequent nucleophilic substitution reactions. This is a key step in the synthesis of many agrochemicals.[1]
Applications in Agrochemicals and Pharmaceuticals
The trifluoromethyl group is a highly sought-after moiety in drug and agrochemical design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[8] this compound serves as a key intermediate in the synthesis of various bioactive molecules.
In medicinal chemistry, the 2-chloro-4-(trifluoromethyl)phenyl motif is present in a number of compounds under investigation for various therapeutic areas. The ability to introduce this fragment via this compound makes it a valuable tool for drug discovery programs.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex organic molecules. Its preparation via Friedel-Crafts acylation is a robust and scalable process. The presence of the chloro and trifluoromethyl substituents provides a unique electronic landscape that not only influences its own reactivity but also imparts desirable properties to the final products, particularly in the agrochemical and pharmaceutical industries. A comprehensive understanding of its synthesis, spectroscopic characteristics, and reactivity is paramount for its effective utilization in research and development.
References
- 1. US9809524B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. nbinno.com [nbinno.com]
- 9. 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone [myskinrecipes.com]
- 10. chemrxiv.org [chemrxiv.org]
Methodological & Application
Friedel-Crafts acylation for 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
Application Note & Protocol
Topic: High-Yield Synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone via Friedel-Crafts Acylation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a key building block in the development of pharmaceuticals and agrochemicals.[3][4] The presence of both a chloro and a trifluoromethyl group makes this ketone a valuable intermediate for creating complex, biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure with causality-driven explanations, and offer insights into process optimization and safety.
Introduction: The Strategic Importance of Friedel-Crafts Acylation
Developed in 1877 by Charles Friedel and James Crafts, this electrophilic aromatic substitution reaction has become indispensable for producing aromatic ketones.[2][5] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers significant advantages:
-
No Carbocation Rearrangements: The acylium ion intermediate is resonance-stabilized and does not rearrange, ensuring a predictable product structure.[2][6]
-
Avoidance of Polyacylation: The product, an aryl ketone, is deactivated towards further electrophilic substitution, which effectively prevents multiple acyl groups from being added to the ring.[1]
This protocol focuses on the acylation of 1-chloro-3-(trifluoromethyl)benzene. The directing effects of the existing substituents—an ortho, para-directing yet deactivating chloro group and a strongly deactivating, meta-directing trifluoromethyl group—synergistically favor the formation of the desired this compound isomer.[7]
Reaction Mechanism and Regioselectivity
The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism.[8]
-
Formation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the acetyl chloride, polarizing the acyl-chlorine bond. This facilitates the formation of a highly reactive, resonance-stabilized acylium ion.[5][9][10]
-
Electrophilic Attack: The electron-rich π-system of the 1-chloro-3-(trifluoromethyl)benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and the AlCl₃ catalyst, and forms HCl as a byproduct.[8]
-
Product Complexation: The ketone product, being a Lewis base, forms a stable complex with the AlCl₃.[2] This is a crucial point; it necessitates the use of a stoichiometric amount (or slight excess) of the Lewis acid catalyst. The final product is liberated during the aqueous workup.[2][11]
Detailed Experimental Protocol
This protocol is designed for a ~0.05 mole scale reaction. Adjust quantities proportionally for different scales.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (moles) | Quantity | Hazards |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 0.06 | 8.0 g | Corrosive, Reacts Violently with Water |
| 1-Chloro-3-(trifluoromethyl)benzene | C₇H₄ClF₃ | 180.56 | 0.05 | 9.0 g (6.7 mL) | Irritant, Flammable |
| Acetyl Chloride | CH₃COCl | 78.50 | 0.055 | 4.3 g (3.9 mL) | Corrosive, Lachrymator, Flammable |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 100 mL | Carcinogen, Irritant |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | 20 mL | Corrosive, Causes Severe Burns |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 50 mL | Mild Irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g | Hygroscopic |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with drying tube (CaCl₂ or Drierite)
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel (500 mL)
-
Rotary evaporator
Mandatory Safety Precautions
-
Perform all steps in a certified chemical fume hood.
-
Anhydrous aluminum chloride reacts violently and exothermically with water and moisture, releasing corrosive HCl gas.[12][13] Handle it quickly in a dry environment.
-
Acetyl chloride is highly corrosive, a lachrymator, and reacts with moisture. Always handle with appropriate gloves and eye protection.[14]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles (face shield recommended), and chemically resistant gloves (e.g., nitrile).[12][15]
-
All glassware must be oven- or flame-dried immediately before use to remove any traces of water.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the three-neck flask with the dropping funnel, condenser (with drying tube and inert gas inlet), and a glass stopper. Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (8.0 g, 0.06 mol) followed by 50 mL of anhydrous dichloromethane. Begin vigorous stirring to form a suspension.
-
Causality: DCM is an inert solvent that will not compete in the acylation reaction.[16] The suspension ensures maximum surface area of the catalyst is available.
-
-
Acylium Ion Pre-formation: Cool the stirred suspension to 0-5 °C using an ice-water bath. In the dropping funnel, prepare a solution of acetyl chloride (3.9 mL, 0.055 mol) in 25 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: This highly exothermic step generates the acylium ion electrophile.[11] Slow, cold addition prevents uncontrolled reaction rates and potential side reactions.
-
-
Substrate Addition: After the acetyl chloride addition is complete, add a solution of 1-chloro-3-(trifluoromethyl)benzene (6.7 mL, 0.05 mol) in 25 mL of anhydrous DCM via the dropping funnel over 30 minutes. Maintain the temperature at 0-5 °C.
-
Causality: Keeping the temperature low during the addition of the aromatic substrate controls the rate of the primary electrophilic substitution, minimizing potential side-product formation.
-
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-3 hours or until TLC analysis indicates consumption of the starting material.
-
Reaction Quench (Work-up): Prepare a beaker containing ~100 g of crushed ice and 20 mL of concentrated HCl. Slowly and carefully , pour the reaction mixture from the flask into the ice/HCl mixture with vigorous stirring.
-
Causality: This procedure hydrolyzes the aluminum chloride and destroys the ketone-AlCl₃ complex, liberating the product.[11][14] The addition of acid ensures the resulting aluminum salts remain dissolved in the aqueous phase as aluminum hydroxide is amphoteric. This step is highly exothermic and will release HCl gas.
-
-
Extraction and Isolation: Transfer the quenched mixture to a 500 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM. Combine all organic extracts.
-
Causality: The desired ketone product is soluble in the organic solvent, allowing for its separation from the aqueous inorganic salts.[11]
-
-
Washing: Wash the combined organic layer sequentially with:
-
50 mL of deionized water
-
50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)
-
50 mL of brine (saturated NaCl solution)
-
Causality: The bicarbonate wash neutralizes any residual HCl. The brine wash helps to remove residual water from the organic phase before the final drying step.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution into a pre-weighed round-bottom flask and remove the dichloromethane using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Experimental Workflow Visualization
Troubleshooting and Optimization
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Yield | Wet reagents or glassware. | Ensure all reagents are anhydrous and glassware is meticulously dried. Water deactivates the AlCl₃ catalyst.[17] |
| Inactive catalyst. | Use fresh, high-purity anhydrous AlCl₃. Old catalyst may be partially hydrolyzed. | |
| Insufficient reaction time/temp. | Monitor the reaction by TLC. If starting material persists, consider extending the reaction time at room temperature or gentle heating (e.g., 40 °C), though this may increase side products. | |
| Formation of Side Products | Reaction temperature too high. | Maintain strict temperature control (0-5 °C) during additions to prevent unwanted side reactions or degradation. |
| Polysubstitution. | Unlikely for acylation, but if observed, ensure a 1:1 or slight excess of the acylating agent to the aromatic substrate is used. The product is deactivated.[1][16] | |
| Difficult Work-up | Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. |
| Incomplete hydrolysis of AlCl₃. | Ensure the quench is performed slowly into a vigorously stirred, sufficient volume of ice/acid to manage the exotherm and fully dissolve the aluminum salts. |
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alexandonian.com [alexandonian.com]
- 8. byjus.com [byjus.com]
- 9. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. redox.com [redox.com]
- 13. nj.gov [nj.gov]
- 14. websites.umich.edu [websites.umich.edu]
- 15. carlroth.com [carlroth.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Strategic Application of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of novel chemical entities. Among the vast arsenal of building blocks available to medicinal chemists, 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone has emerged as a particularly valuable scaffold. Its unique substitution pattern—a trifluoromethyl group imparting metabolic stability and lipophilicity, an ortho-chloro substituent providing a vector for synthetic diversification, and a reactive ethanone moiety—renders it a cornerstone in the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their quest for next-generation therapeutics.
Core Principles and Rationale for Use
The utility of this compound in medicinal chemistry is rooted in the synergistic effects of its constituent functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functionalities, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can improve cell membrane permeability and target engagement.[1][2] The chlorine atom at the ortho position not only influences the electronic environment of the phenyl ring but also serves as a versatile synthetic handle, most notably as a leaving group in cross-coupling reactions. The ethanone side chain provides a reactive center for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures.
Key Therapeutic Applications
Synthesis of Mcl-1 Inhibitors for Oncology
A paramount application of this chloro-trifluoromethyl acetophenone scaffold is in the development of inhibitors of Myeloid cell leukemia 1 (Mcl-1), a crucial anti-apoptotic protein of the Bcl-2 family.[3][4] Overexpression of Mcl-1 is a common survival mechanism in various cancers, making it a high-priority target for therapeutic intervention.[3][4] Small molecules that can bind to the BH3-binding groove of Mcl-1 can restore the natural process of apoptosis in cancer cells.
While direct synthesis protocols starting from this compound for specific clinical candidates like AMG-176 (Tapotoclax) are proprietary, the scientific literature provides blueprints using structurally analogous starting materials.[5][6][7][8] For instance, chloro-(2-fluorophenyl)ethanones have been utilized to construct the core scaffolds of potent Mcl-1 inhibitors.[3] The general synthetic strategy often involves the initial transformation of the ethanone moiety, followed by cyclization and further functionalization, where the chloro and trifluoromethyl groups play a crucial role in directing these reactions and contributing to the final compound's binding affinity and pharmacokinetic properties.
Experimental Protocols and Methodologies
The true value of a building block is realized through its successful implementation in synthetic workflows. Below are detailed protocols for key transformations of this compound, exemplifying its utility.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[9] The chloro-substituent on the phenyl ring of this compound makes it an excellent substrate for such reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties.
Objective: To synthesize 1-(2-(Aryl)-4-(trifluoromethyl)phenyl)ethanone derivatives.
Reaction Scheme:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 129233-73-8 | 224.59 | 1.0 | 1.0 |
| Arylboronic acid | Variable | Variable | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh3)4 (0.05 mmol), to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Causality and Insights: The choice of a palladium catalyst and ligand can be crucial for optimizing yield and reaction time, especially with sterically hindered or electronically deactivated coupling partners. The base is essential for the transmetalation step of the catalytic cycle.[9] The use of a degassed solvent system is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Nucleophilic Addition to the Carbonyl Group
The ethanone moiety is susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the extension of the carbon skeleton. A classic example is the addition of a Grignard reagent.
Objective: To synthesize a tertiary alcohol derivative.
Reaction Scheme:
Caption: Workflow for Grignard addition to the ethanone.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 129233-73-8 | 224.59 | 1.0 | 1.0 |
| Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in ether) | 75-16-1 | 119.24 | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | - |
| Saturated aqueous Ammonium Chloride (NH4Cl) | 12125-02-9 | 53.49 | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (1.1 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extraction: Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude tertiary alcohol can be purified by column chromatography if necessary.
Causality and Insights: The use of anhydrous conditions is paramount in Grignard reactions to prevent the protonation and deactivation of the highly basic Grignard reagent. The chemoselectivity of the Grignard reagent for the carbonyl group over the aryl chloride is a key advantage of this transformation, allowing for the selective modification of the ethanone moiety.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust platform for the synthesis of a diverse range of biologically active molecules, most notably in the pursuit of novel anti-cancer therapies such as Mcl-1 inhibitors. The protocols detailed herein serve as a practical guide for harnessing the synthetic potential of this versatile building block. As the demand for more effective and safer therapeutics continues to grow, the judicious application of such key intermediates will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Mcl-1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis
Introduction: Identifying a Strategic Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. The compound 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone is a ketone that serves as a high-value chemical intermediate. Its molecular architecture is distinguished by three key features: a reactive ketone group, a synthetically versatile chlorine atom, and an electron-withdrawing trifluoromethyl (-CF3) group. This combination makes it a powerful precursor for introducing the 2-chloro-4-(trifluoromethyl)phenyl moiety into complex, biologically active molecules. The trifluoromethyl group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide provides an in-depth look at the properties, synthesis, and core applications of this intermediate, complete with detailed protocols for its use.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 129322-81-2[5] |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol [6] |
| Appearance | Expected to be a solid or oil |
| Boiling Point | ~243.5 °C (Predicted)[7] |
| Density | ~1.337 g/cm³ (Predicted)[7] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Environmental Health & Safety (EHS) Profile
Substituted acetophenones, particularly halogenated variants, require careful handling.[8][9][10][11][12]
-
Hazard Identification :
-
Harmful if swallowed.
-
Causes skin irritation and serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemically resistant gloves (e.g., Butyl, Neoprene, Viton).[9]
-
Eye Protection : Use tight-sealing safety goggles and a face shield.
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities, use a chemical-resistant apron or suit.
-
Respiratory Protection : Handle in a certified chemical fume hood. If a fume hood is not available or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
First Aid Measures :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or physician immediately.[12]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8]
-
-
Storage and Disposal :
Core Application: A Gateway to Bioactive Isoxazolines
The primary value of this compound lies in its role as a precursor to a class of five-membered heterocycles known as isoxazolines. These structures are prominent in a new generation of highly effective ectoparasiticides used in veterinary medicine, such as Afoxolaner and Fluralaner, and in advanced crop protection agents. The trifluoromethyl group enhances the biological activity and pharmacokinetic profile of the final molecule.[2][13]
The synthetic utility of the intermediate stems from two main reaction sites:
-
The α-Carbon : The carbon adjacent to the ketone is readily functionalized, typically via halogenation (e.g., bromination), to create a potent electrophilic site.
-
The Ketone Carbonyl : This group undergoes condensation reactions with nucleophiles, which is the key step in forming the heterocyclic ring.
This dual reactivity allows for a streamlined and convergent synthesis of the complex isoxazoline core.
Synthesis Protocol: Preparation of the Intermediate
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene.[14][15][16]
Workflow for Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow.
Step-by-Step Protocol: Friedel-Crafts Acylation
-
Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 5 mL per 1 g of starting material).
-
Catalyst Addition : Under a nitrogen atmosphere, cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Causality: AlCl₃ is a powerful Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is necessary for the reaction to proceed. The reaction is highly exothermic, and slow addition at low temperature is critical to control it.
-
-
Acyl Chloride Addition : Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the acylium ion complex.
-
Arene Addition : Add a solution of 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (HCl).
-
Causality: This step quenches the reaction by hydrolyzing the excess AlCl₃ and breaks up the aluminum-ketone complex formed as a product.
-
-
Extraction & Purification : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Application Protocol: Synthesis of a Substituted Isoxazoline
This two-step protocol demonstrates the conversion of the intermediate into a core isoxazoline structure, a key scaffold in many modern pesticides.[17]
Workflow for Isoxazoline Synthesis
Caption: Two-step synthesis of an isoxazoline.
Step A: α-Bromination of the Ketone
-
Setup : Dissolve this compound (1.0 equivalent) in methanol (MeOH) in a round-bottom flask.
-
Bromination : Cool the solution to 0 °C. Slowly add a solution of bromine (Br₂, 1.05 equivalents) in MeOH dropwise while protecting the reaction from light.
-
Causality: The acidic protons on the α-carbon are susceptible to electrophilic substitution. Bromine is the electrophile that replaces one of the methyl protons to form the α-bromo ketone.[18] Methanol is a suitable solvent that facilitates the reaction.
-
-
Reaction : Stir the mixture at room temperature for 2-4 hours until TLC or GC analysis indicates the complete consumption of the starting material.
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting α-bromo ketone is often used in the next step without further purification.
Step B: Cyclocondensation to Form the Isoxazoline Ring
-
Setup : Dissolve the crude α-bromo ketone from Step A (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition : Add the desired substituted hydroxylamine hydrochloride (R-NHOH·HCl, 1.1 equivalents) followed by a mild base such as sodium bicarbonate (NaHCO₃, 2.5 equivalents).
-
Causality: The hydroxylamine acts as a dinucleophile. The nitrogen atom first attacks the ketone's carbonyl carbon. The subsequent intramolecular cyclization occurs when the oxygen atom displaces the bromine on the α-carbon, forming the five-membered isoxazoline ring.[19][20][21] The base is required to neutralize the HCl salt of the hydroxylamine and the HBr byproduct of the cyclization.
-
-
Reaction : Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 6-12 hours, monitoring by TLC.
-
Workup and Purification : Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final isoxazoline product by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the intermediate and its derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the chemical structure and ¹⁹F NMR to verify the trifluoromethyl group.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.
Conclusion
This compound is more than a simple chemical; it is a strategic intermediate that provides a direct route to molecular scaffolds of high interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group offers intrinsic advantages for designing bioactive compounds with enhanced metabolic stability and efficacy.[1][13] The protocols outlined in this guide provide a reliable framework for the synthesis and subsequent functionalization of this versatile building block, empowering researchers and drug development professionals to accelerate the discovery of novel, high-value chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vegpharm.com [vegpharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS#:86520-34-5 | 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone | Chemsrc [chemsrc.com]
- 8. synerzine.com [synerzine.com]
- 9. nj.gov [nj.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 18. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 19. Isoxazole synthesis [organic-chemistry.org]
- 20. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Synthesis of Tertiary Alcohols via Nucleophilic Addition of Grignard Reagents to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Tertiary Alcohols in Medicinal Chemistry
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, providing access to molecular scaffolds of significant interest in pharmaceutical development.[1][2] Tertiary alcohols, particularly those bearing complex aryl substituents, serve as crucial intermediates and final api (Active Pharmaceutical Ingredients). Their value in drug design is increasingly recognized; the tertiary alcohol motif can enhance metabolic stability by preventing oxidation, a common metabolic pathway for primary and secondary alcohols.[3][4][5] Furthermore, the introduction of a hydroxyl group can improve key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties such as solubility and lipophilicity.[4][5]
This application note provides a detailed protocol for the reaction of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone with various Grignard reagents (R-MgX). This specific ketone presents a unique substrate for study due to its electronically-modified phenyl ring. The presence of a chlorine atom at the ortho position and a potent electron-withdrawing trifluoromethyl group at the para position significantly influences the reactivity of the carbonyl group. This guide will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer practical troubleshooting advice for researchers aiming to synthesize novel tertiary alcohols from this key intermediate.
Reaction Mechanism and Scientific Principles
The core of this synthesis is the Grignard reaction, a powerful method for forming carbon-carbon bonds.[6] The reaction proceeds via the nucleophilic addition of a Grignard reagent to the electrophilic carbonyl carbon of the ketone.[7][8][9]
Mechanism Pathway:
-
Nucleophilic Attack: The Grignard reagent, best described as a highly polar organometallic compound, features a carbon atom with significant carbanionic character.[8] This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound.
-
Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[6][8]
-
Acidic Workup: The reaction is "quenched" by the addition of a protic acid source (e.g., aqueous HCl or NH₄Cl).[8][10] This step protonates the alkoxide to yield the final tertiary alcohol product and magnesium salts, which can be removed via an aqueous extraction.[7][10]
Influence of Substituents:
-
4-(Trifluoromethyl) Group: This strongly electron-withdrawing group increases the electrophilicity of the carbonyl carbon by pulling electron density away from the aromatic ring. This effect makes the ketone more reactive towards nucleophilic attack compared to an unsubstituted acetophenone.
-
2-Chloro Group: The ortho-chloro substituent can exert two opposing effects: it is electron-withdrawing through induction, further activating the carbonyl, but it also introduces steric hindrance around the reaction center. For many Grignard reagents, the electronic activation outweighs the steric hindrance. However, with very bulky Grignard reagents, this steric hindrance could potentially slow the reaction or favor side reactions like enolization.[2]
Potential Side Reactions:
-
Enolization: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[2][6] Upon workup, this simply regenerates the starting ketone, leading to lower yields.
-
Wurtz Coupling: A common side reaction during the formation of the Grignard reagent is the coupling of the organohalide with the newly formed Grignard reagent.[11] This is minimized by the slow addition of the halide to the magnesium turnings.[11]
Caption: The two-step mechanism of the Grignard reaction.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step guide for performing the reaction safely and efficiently. The most critical factor for success is maintaining strictly anhydrous (water-free) conditions.[6][12] Grignard reagents are potent bases and will be destroyed by any protic source, especially water.[13]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich, AK Scientific | Ensure it is dry. |
| Magnesium Turnings | High Purity | Sigma-Aldrich | Store in a desiccator. |
| Alkyl/Aryl Halide (e.g., Bromobenzene, Iodomethane) | Anhydrous | Major Chemical Suppliers | Use a fresh bottle or distill if necessary. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics, Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle with inhibitor. |
| Iodine | Crystal, Reagent Grade | Fisher Scientific | Used as an activator.[11][14] |
| Hydrochloric Acid (HCl) | 1 M or Saturated NH₄Cl | Standard Lab Supply | For reaction workup. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Standard Lab Supply | For extraction. |
| Anhydrous Sodium or Magnesium Sulfate | Reagent Grade | Standard Lab Supply | For drying the organic layer. |
Equipment Setup
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Nitrogen or Argon gas inlet and bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle with a laboratory jack for quick removal[15]
-
Ice-water bath
-
Syringes and needles for transfer
-
Separatory funnel
Crucial Pre-Reaction Step: All glassware must be rigorously dried in an oven overnight ( >120 °C) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (N₂ or Ar).[11][15]
Protocol: Synthesis of Tertiary Alcohol
This protocol assumes the preparation of the Grignard reagent in situ, followed by the addition of the ketone.
Part A: Preparation of the Grignard Reagent
-
Assemble the dry three-necked flask with a stir bar, condenser, and dropping funnel. Establish an inert atmosphere by flushing the system with Nitrogen or Argon.
-
To the flask, add magnesium turnings (1.2 equivalents relative to the alkyl/aryl halide).
-
Add a single small crystal of iodine. The iodine helps activate the magnesium surface by chemically etching away the passivating magnesium oxide layer.[11][16]
-
Prepare a solution of the alkyl or aryl halide (1.1 equivalents relative to the ketone) in anhydrous THF in the dropping funnel.
-
Add a small portion (~10%) of the halide solution to the magnesium turnings. The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish-brown.[17] Gentle warming with a heat gun may be required, but have an ice bath ready as the reaction is exothermic.[14][15]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with the Ketone 8. In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF. 9. Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with the ketone.[18] 10. Add the ketone solution dropwise to the stirred Grignard reagent via syringe or a second dropping funnel. Maintain the temperature at 0 °C during the addition. 11. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting ketone is consumed.
Part C: Workup and Purification 12. Cool the reaction mixture again to 0 °C in an ice bath. 13. Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This is an exothermic process and may cause gas evolution.[19] Alternatively, 1 M HCl can be used.[20] 14. Continue adding the acidic solution until all solids have dissolved and the aqueous layer is clear. 15. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). 16. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[6] 17. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol. 18. Purify the crude product by flash column chromatography or recrystallization as appropriate.[6]
Caption: Experimental workflow for the Grignard synthesis.
Data Presentation: Expected Outcomes
The reaction is versatile, allowing for the introduction of various alkyl and aryl groups. The yields are generally good, but can be influenced by the purity of reagents and the steric bulk of the Grignard reagent.
| Grignard Reagent (R-MgX) | R-Group Introduced | Expected Product | Hypothetical Yield | Notes |
| Methylmagnesium Bromide | Methyl (-CH₃) | 2-(2-Chloro-4-(trifluoromethyl)phenyl)propan-2-ol | 85-95% | A small, highly reactive Grignard reagent. |
| Phenylmagnesium Bromide | Phenyl (-C₆H₅) | 1-(2-Chloro-4-(trifluoromethyl)phenyl)-1-phenylethanol | 75-90% | Aromatic Grignard; reaction is typically efficient. |
| Ethylmagnesium Bromide | Ethyl (-CH₂CH₃) | 3-(2-Chloro-4-(trifluoromethyl)phenyl)pentan-3-ol | 80-90% | Slightly more hindered than methyl Grignard. |
| tert-Butylmagnesium Chloride | tert-Butyl (-C(CH₃)₃) | Low Yield Expected | < 20% | Highly hindered; may primarily cause enolization of the ketone.[2][6] |
Troubleshooting Guide
Even with careful planning, Grignard reactions can be challenging. This guide addresses common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | - Passivated magnesium surface (oxide layer).[11]- Wet glassware or solvent.[11]- Low reactivity of the organohalide. | - Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[11]- Use a glass rod to gently crush some Mg turnings under the solvent (use caution).- Ensure all components are rigorously anhydrous. Re-dry glassware and use fresh anhydrous solvent.[6] |
| Low Yield of Tertiary Alcohol | - Inaccurate Grignard reagent concentration.[6]- Grignard reagent was quenched by moisture/air.[6][13]- Significant enolization of the ketone occurred.[2][6] | - Titrate the Grignard reagent before use to determine its exact molarity.- Maintain a positive pressure of inert gas throughout the reaction.- Use a less hindered Grignard reagent if possible. |
| Reaction Mixture Turns Dark Brown/Black | - Overheating during Grignard formation, causing decomposition or side reactions.[6]- Impurities in the magnesium or halide. | - Maintain a gentle, controlled reflux during Grignard formation using a water bath if necessary.- A gray to brownish color is normal; a very dark color suggests decomposition.[11] |
| Starting Ketone Recovered After Reaction | - The Grignard reagent was not formed or was completely quenched.- The Grignard reagent acted as a base, causing enolization.[2] | - Verify Grignard formation by taking a small aliquot, quenching it, and checking for the corresponding alkane/arene by GC-MS.- Consider using a different Grignard reagent or adding the ketone at a lower temperature. |
Safety Precautions
A thorough risk assessment must be conducted before beginning any work.[13][21]
-
Flammability: Grignard reagents and the ethereal solvents (THF, diethyl ether) are highly flammable.[15][21] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[14]
-
Reactivity: Grignard reagents are water-reactive and can be pyrophoric (ignite spontaneously in air), especially in concentrated forms.[13][15] Always handle under an inert atmosphere.
-
Exothermic Nature: Both the formation of the Grignard reagent and its reaction with the ketone are exothermic and can lead to a runaway reaction if addition is too fast.[14][15] Always maintain control with slow, dropwise addition and have an ice bath readily available.[14][15]
-
Chemical Hazards: this compound and related compounds may cause skin, eye, and respiratory irritation.[22][23] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23][24]
-
Quenching: The quenching process is also highly exothermic. Add the quenching solution slowly to a cooled reaction mixture to avoid uncontrolled boiling and splashing.[18]
References
- 1. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. adichemistry.com [adichemistry.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. acs.org [acs.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. d.web.umkc.edu [d.web.umkc.edu]
- 18. app.studyraid.com [app.studyraid.com]
- 19. reddit.com [reddit.com]
- 20. community.wvu.edu [community.wvu.edu]
- 21. dchas.org [dchas.org]
- 22. aksci.com [aksci.com]
- 23. aaronchem.com [aaronchem.com]
- 24. fishersci.fr [fishersci.fr]
The Strategic Utility of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: The Significance of the Trifluoromethylphenyl Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic profiles of new chemical entities. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly desirable substituent in the design of novel pharmaceuticals. The 2-chloro-4-(trifluoromethyl)phenyl motif, in particular, is a key pharmacophore found in a range of targeted therapies, most notably in the class of kinase inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone as a pivotal building block in the synthesis of pharmaceutically relevant compounds.
This guide will delve into the practical applications of this key intermediate, providing detailed, field-proven protocols for its utilization in constructing complex molecular architectures. We will explore its role in the synthesis of heterocyclic scaffolds and its potential in the development of targeted therapies, supported by mechanistic insights and comprehensive references to authoritative literature.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a building block is paramount for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129322-81-2 | [2][3] |
| Molecular Formula | C9H6ClF3O | [4] |
| Molecular Weight | 238.59 g/mol | [4] |
| Boiling Point | 243.5 ± 40.0 °C (Predicted) | [4] |
| Density | 1.337 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in many organic solvents such as ethanol, chloroform, and dimethylformamide. | [5] |
Safety and Handling Precautions:
This compound, like many halogenated organic compounds, requires careful handling to minimize exposure and ensure laboratory safety. Based on data for structurally related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7]
-
Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5][7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Applications and Protocols
This compound is a versatile α-chloro ketone, making it an excellent substrate for a variety of synthetic transformations, particularly in the construction of heterocyclic rings, which are prevalent in many pharmaceutical agents.
Hantzsch Thiazole Synthesis: A Gateway to Bioactive Thiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a scaffold present in numerous FDA-approved drugs. The reaction involves the condensation of an α-haloketone with a thioamide.
Causality Behind Experimental Choices: The α-chloro group in this compound serves as an excellent electrophile for the nucleophilic sulfur of the thioamide. The subsequent intramolecular cyclization is driven by the formation of a stable, aromatic thiazole ring. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction without interfering with the mechanism.
Protocol 1: Synthesis of 2-Amino-4-(2-chloro-4-(trifluoromethyl)phenyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Sodium bicarbonate (5% aqueous solution)
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq).
-
Add absolute ethanol (approximately 20 mL per gram of the ketone) and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate while stirring.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the desired 2-amino-4-(2-chloro-4-(trifluoromethyl)phenyl)thiazole.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A streamlined workflow for the Hantzsch synthesis of a substituted thiazole.
Claisen-Schmidt Condensation: Formation of Chalcones as Pharmaceutical Precursors
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen to form an α,β-unsaturated ketone, commonly known as a chalcone.[8] Chalcones are important intermediates in the synthesis of flavonoids and are themselves a class of bioactive molecules with a wide range of pharmacological activities.[8]
Causality Behind Experimental Choices: The acidic α-protons of the acetyl group in this compound are readily abstracted by a base (like NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration is thermodynamically favored as it leads to a conjugated system. Ethanol is a suitable solvent for this reaction.
Protocol 2: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethanol
-
Sodium hydroxide (10% aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dilute hydrochloric acid
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the flask in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide dropwise with vigorous stirring.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid to a pH of ~2.
-
Collect the precipitated chalcone by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Diagram 2: Claisen-Schmidt Condensation Mechanism
Caption: The mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.
Application in the Synthesis of Kinase Inhibitors: A Plausible Pathway
While direct synthesis of an approved drug from this compound is not prominently documented in publicly available literature, the 2-chloro-4-(trifluoromethyl)phenyl moiety is a critical component of several multi-kinase inhibitors, such as Sorafenib and Regorafenib.[9][10][11][12][13][14][15] These drugs are typically synthesized using 4-chloro-3-(trifluoromethyl)phenyl isocyanate. However, this compound can serve as a versatile precursor to analogous structures and other novel kinase inhibitors.
The synthetic utility of this building block lies in its potential to be converted into a variety of key intermediates. For instance, the ketone functionality can be transformed into an amine via reductive amination, which can then be further elaborated. Alternatively, the α-chloro atom can be displaced by various nucleophiles to introduce diverse functionalities.
Diagram 3: Potential Synthetic Route to Kinase Inhibitor Scaffolds
Caption: Plausible synthetic pathways from the title compound to kinase inhibitor scaffolds.
Future Perspectives: GPCR Modulators and Beyond
The versatility of this compound extends beyond kinase inhibitors. The heterocyclic and chalcone scaffolds derived from this building block are also of significant interest in the development of modulators for other important drug target classes, such as G-protein coupled receptors (GPCRs).[16][17][18][19] The ability to readily introduce the 2-chloro-4-(trifluoromethyl)phenyl moiety allows for the exploration of structure-activity relationships in the design of novel allosteric modulators of GPCRs, which is a rapidly growing area of pharmaceutical research.[16][17][18][19]
Conclusion
This compound is a valuable and versatile building block for pharmaceutical research and development. Its trifluoromethyl and chloro substituents provide a unique combination of electronic and steric properties that are advantageous for drug design. The protocols and applications detailed in this guide demonstrate its utility in the synthesis of key heterocyclic scaffolds and its potential as a precursor for the development of targeted therapies, including kinase inhibitors and GPCR modulators. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery programs.
References
- 1. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | C15H10ClF3O2 | CID 71230842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:86520-34-5 | 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. aksci.com [aksci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 10. tarjomefa.com [tarjomefa.com]
- 11. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 15. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]
- 16. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allosteric Modulators of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone for Biological Screening
Abstract
The 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone scaffold is a cornerstone for the development of novel therapeutic agents, owing to the advantageous physicochemical properties conferred by its halogen and trifluoromethyl substituents. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold a prime candidate for library synthesis in drug discovery.[1][2] This guide provides a comprehensive framework for the strategic derivatization of this ketone into two biologically significant classes of compounds: chalcones and pyrimidines. We present detailed, field-proven protocols for their synthesis and subsequent evaluation in anticancer and antimicrobial screening cascades, designed for researchers in medicinal chemistry and drug development.
Introduction: The Rationale for Derivatization
The 2-chloro-4-(trifluoromethyl)phenyl moiety is prevalent in a multitude of pharmacologically active molecules. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to improve metabolic stability and cell permeability.[3] Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic derivatives, such as pyrimidines, are well-established pharmacophores with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] By utilizing this compound as a starting material, we can generate a diverse library of novel compounds, leveraging the favorable properties of the core scaffold to explore new chemical space and identify potential therapeutic leads.
Synthetic Derivatization Strategies
The reactive acetyl group of the parent ketone is an ideal handle for elaboration into more complex structures. The following sections detail the synthesis of two key derivative classes: chalcones via Claisen-Schmidt condensation and tetrahydropyrimidines via a Biginelli-type reaction.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone.[6][7] This protocol outlines a general procedure for the synthesis of chalcones from this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of a selected substituted aromatic aldehyde in ethanol (approx. 10-15 mL per gram of ketone).
-
Catalyst Addition: To the stirred solution, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature. The amount of base should be catalytic to stoichiometric, depending on the reactivity of the substrates.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the solution is neutral (pH ~7).[8]
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be further purified by recrystallization from an appropriate solvent, such as ethanol.[9]
Caption: Workflow for Chalcone Synthesis.
Synthesis of Tetrahydropyrimidine Derivatives
Building upon the core scaffold, pyrimidine derivatives can be synthesized. A practical approach involves a one-pot Biginelli-type reaction using a precursor, N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, which can be prepared from the starting ketone. This multicomponent reaction combines the β-ketoamide, an aldehyde, and urea (or thiourea) to form dihydropyrimidones.[10]
-
Reaction Setup: In a suitable round-bottom flask, combine N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide (0.01 M), a chosen substituted benzaldehyde (0.01 M), and urea (0.015 M) in ethanol (30 mL).
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Reflux: Heat the mixture under reflux for 10-12 hours.
-
Crystallization: After reflux, allow the reaction mixture to stand at room temperature for 24 hours to facilitate crystallization.
-
Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with cold ethanol, and dry. The purity of the compounds can be assessed by TLC and melting point determination.[10]
Caption: Biginelli-type reaction for pyrimidine synthesis.
Biological Screening Cascade
A systematic biological evaluation is crucial to identify promising candidates from the synthesized library. The following protocols for anticancer and antimicrobial screening are standard, high-throughput methods suitable for initial lead discovery.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][11] It is widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Seed a cancer cell line of interest (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
| Screening Stage | Assay Type | Primary Endpoint | Purpose |
| Primary Screen | MTT Assay (e.g., MCF-7, A549) | % Cell Viability at a single high concentration (e.g., 10 µM) | Identify compounds with significant cytotoxic activity. |
| Dose-Response | MTT Assay (Multiple Concentrations) | IC₅₀ Value | Quantify the potency of active compounds. |
| Primary Screen | Broth Microdilution (Gram + & Gram -) | MIC Value | Identify compounds with antimicrobial activity. |
| Spectrum Analysis | Broth Microdilution (Panel of strains) | MIC Range | Determine the spectrum of activity (broad vs. narrow). |
Conclusion and Future Directions
The synthetic pathways and screening protocols detailed in this application note provide a robust starting point for the exploration of this compound derivatives as potential therapeutic agents. The chalcone and pyrimidine scaffolds generated through these methods have a high potential for exhibiting significant biological activity. Further derivatization and optimization, guided by the initial screening data, can lead to the identification of potent and selective lead compounds for further preclinical development.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
A Senior Application Scientist's Guide to Robust and Reliable Quantification
Introduction
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise and accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of final products. Its analysis is essential for monitoring reaction progress, determining the purity of the intermediate, and for quality control release testing. This guide provides detailed, field-proven protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 129322-81-2 | [1] |
| Molecular Formula | C₉H₆ClF₃O | [1] |
| Molecular Weight | 222.59 g/mol | [1] |
| Appearance | Inferred to be a solid at room temperature | [2] |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile) | [2] |
Method Selection: A Strategic Overview
The choice between HPLC-UV and GC-MS is dictated by the analytical requirements, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.[3]
-
HPLC-UV is the workhorse for routine quality control, offering robustness, simplicity, and excellent quantitative performance for moderately polar, non-volatile compounds.[4]
-
GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level analysis, identification of unknown impurities, and confirmatory testing, provided the analyte is sufficiently volatile and thermally stable.[5][6]
References
- 1. 129322-81-2 | 1-[2-chloro-4-(trifluoromethyl)phenyl]ethanone - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. chembk.com [chembk.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. Gas Chromatography: Principles, Characteristics, and Process - Creative Proteomics Blog [creative-proteomics.com]
- 6. Gas Chromatography - GeeksforGeeks [geeksforgeeks.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this specific Friedel-Crafts acylation. We will move beyond simple procedural steps to explore the underlying chemical principles governing this reaction, providing you with the expert insights needed to diagnose and resolve common issues.
The synthesis of this compound via Friedel-Crafts acylation of 3-chlorobenzotrifluoride is an inherently challenging transformation. The aromatic starting material is significantly deactivated by two electron-withdrawing groups: the chloro (-Cl) and the trifluoromethyl (-CF3) substituents.[1][2][3] This deactivation reduces the nucleophilicity of the aromatic ring, making it less reactive toward the electrophilic acylium ion and often requiring carefully optimized conditions to achieve satisfactory yields.[4]
This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common culprits in this specific Friedel-Crafts acylation?
Low yields in this synthesis typically stem from one or more of the following factors:
-
Deactivated Aromatic Ring: The primary challenge is the electron-poor nature of the 3-chlorobenzotrifluoride substrate. Both the chlorine and trifluoromethyl groups withdraw electron density, making the ring a poor nucleophile.[1][2][3] This necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times) than acylations of activated rings, which can in turn lead to side reactions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[1][5] Using a substoichiometric amount will result in an incomplete reaction.
-
Suboptimal Temperature: While heating may be necessary to overcome the activation energy of the deactivated ring, excessively high temperatures can promote the formation of isomeric byproducts and lead to charring or decomposition.[1][6]
-
Poor Reagent Quality: The purity of 3-chlorobenzotrifluoride, the acylating agent (acetyl chloride or acetic anhydride), and the Lewis acid is critical for success.
Q2: I'm observing a large amount of unreacted 3-chlorobenzotrifluoride in my crude product. What is the likely cause?
Observing significant unreacted starting material is a classic sign that the reaction has not gone to completion. The most probable causes are directly related to the points in Q1:
-
Inactive Catalyst: This is the most common reason. If the AlCl₃ was exposed to atmospheric moisture or if the solvent and glassware were not rigorously dried, its activity would be severely compromised.
-
Insufficient Catalyst: If you used less than one equivalent of AlCl₃ relative to the acylating agent, the reaction would stop once the product-catalyst complex has consumed all the available catalyst.
-
Inadequate Temperature or Time: The reaction may not have been heated sufficiently or for long enough to overcome the high activation energy associated with the deactivated substrate.
Troubleshooting Steps:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use freshly opened, high-purity anhydrous AlCl₃.
-
Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., CaH₂) prior to use.
-
Increase the amount of Lewis acid to 1.1-1.3 equivalents.
-
Incrementally increase the reaction temperature or prolong the reaction time and monitor progress carefully using TLC or GC.
Q3: My reaction mixture is turning very dark or forming a solid char, resulting in a very low yield of a messy product. What is happening?
Dark coloration or charring indicates decomposition and undesirable side reactions. This is often caused by:
-
Excessively High Temperatures: Localized or bulk overheating can cause the substrate or product to decompose, especially in the presence of a strong Lewis acid.
-
Poor Stirring: Inefficient stirring can lead to localized "hot spots" where reagents are concentrated, causing exothermic decomposition.
-
Reactive Impurities: Impurities in the starting materials can be more susceptible to polymerization or decomposition under the harsh reaction conditions.
Preventative Measures:
-
Controlled Addition: Add the acylating agent or the substrate solution dropwise to the catalyst suspension at a low temperature (e.g., 0-5 °C) to manage the initial exotherm.[7]
-
Efficient Mechanical Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature.
-
Temperature Monitoring: Use a thermometer to monitor the internal reaction temperature and maintain it within the desired range.
Q4: I am isolating multiple product isomers, which complicates purification and lowers the yield of the desired this compound. How can I improve regioselectivity?
The formation of regioisomers is a significant challenge. The substituents on 3-chlorobenzotrifluoride have competing directing effects:
-
-Cl group: Ortho-, para-director (weakly deactivating).
-
-CF3 group: Meta-director (strongly deactivating).
The desired product results from acylation at the C2 position (ortho to -Cl and para to -CF3). However, acylation can also occur at other positions, leading to isomers.[6]
Strategies to Enhance Regioselectivity:
-
Lower Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which is often the desired isomer in complex substitutions.[6] Running the reaction at 0-5 °C may significantly improve the isomeric ratio.
-
Choice of Solvent: The solvent can influence regioselectivity. While common solvents include dichloromethane (DCM) or 1,2-dichloroethane (DCE), exploring solvents like nitrobenzene can sometimes alter the isomer distribution, although this also complicates the workup.
-
Lewis Acid: While AlCl₃ is standard, experimenting with other Lewis acids like FeCl₃ or ZnCl₂ might offer different regiochemical outcomes.[6]
Detailed Troubleshooting Protocols
Protocol 1: Optimizing Reaction Conditions for a Deactivated Ring
This protocol provides a systematic approach to finding the optimal conditions for your specific setup.
Experimental Workflow Diagram
Caption: Workflow for optimizing the Friedel-Crafts acylation of 3-chlorobenzotrifluoride.
Protocol 2: Standard Aqueous Workup and Purification
An improper workup can lead to significant product loss. The AlCl₃-ketone complex must be effectively hydrolyzed to release the product.
-
Prepare Quench Solution: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid (a 1:1 v/v mixture is common).
-
Quenching: Once the reaction is complete (monitored by TLC/GC), slowly and carefully pour the reaction mixture into the stirred ice/HCl solution. This is a highly exothermic process.
-
Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with the reaction solvent (e.g., dichloromethane).
-
Washing: Combine all organic layers. Wash sequentially with:
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)
-
Brine (saturated NaCl solution)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.[7]
Data Presentation & Key Parameters
The table below summarizes critical reaction parameters and provides troubleshooting adjustments.
| Parameter | Standard Condition | Common Issue | Troubleshooting Adjustment |
| Lewis Acid (AlCl₃) | 1.1 - 1.2 equivalents | Incomplete reaction | Increase to 1.3 equivalents. Ensure it is anhydrous and from a fresh bottle. |
| Solvent | Dichloromethane (DCM) | Low reactivity | Ensure solvent is anhydrous. Consider 1,2-dichloroethane for higher reflux temp. |
| Temperature | 0 °C addition, then RT | Incomplete reaction | After RT stirring, gently heat to reflux (40 °C for DCM) and monitor. |
| Isomer formation/charring | Maintain a lower temperature (0-5 °C) for the entire reaction duration. | ||
| Reaction Time | 12 - 16 hours | Incomplete reaction | Extend reaction time to 24 hours, monitoring progress every few hours. |
| Acylating Agent | Acetyl Chloride (1.05 eq) | Side reactions | Use high-purity acetyl chloride. Ensure stoichiometry is precise. |
Visualization of Key Processes
Reaction Mechanism
The reaction proceeds via the formation of an electrophilic acylium ion, which is then attacked by the deactivated aromatic ring.
Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alexandonian.com [alexandonian.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Purification of crude 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone by recrystallization
Technical Support Center: Purification of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
Introduction
Welcome to the technical support guide for the purification of crude this compound. This molecule is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1] This guide provides a comprehensive, experience-driven approach to developing a robust recrystallization protocol and troubleshooting common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that researchers may face during the recrystallization of this compound.
Q1: I've added a significant amount of hot solvent, but my crude material won't fully dissolve. What's happening?
A: This issue typically points to one of two scenarios:
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen hot solvent. This is actually an ideal scenario for purification. If you observe a persistent solid in the boiling solution, you should perform a hot filtration to remove these impurities before allowing the solution to cool.
-
Incorrect Solvent Choice: The selected solvent may simply be a poor choice for your compound, even at elevated temperatures. The principle of "like dissolves like" is a good starting point; given the ketone and halogenated aromatic structure of your compound, moderately polar solvents are often a good starting point.[2][3] If the compound remains largely insoluble even in a large volume of boiling solvent, you must reconsider your solvent choice by performing small-scale solubility tests.
Q2: My compound dissolved perfectly in the hot solvent, but now that it's cooling, no crystals are forming. What should I do?
A: This is the most common problem in recrystallization and is usually due to one of the following reasons:
-
Excess Solvent: Using too much solvent is the most frequent cause of crystallization failure.[4] The solution is not saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the flask to re-dissolve any material and boil off a portion of the solvent under a nitrogen stream or using a rotary evaporator to reduce the volume. Allow the concentrated solution to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[4]
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal formation.[4]
-
Solution 3 (Deep Cooling): Once the flask has cooled to room temperature, place it in an ice-water bath, and if necessary, a freezer, to further decrease the solubility of your compound. Do this only after attempting the above methods, as rapid cooling can sometimes trap impurities.[6]
-
Q3: Instead of forming solid crystals, my product has separated as an oil. How can I fix this "oiling out"?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[7] This is often caused by a high concentration of impurities, which depresses the melting point of the mixture, or by cooling the solution too rapidly.
-
Solution 1 (Re-heat and Add Solvent): Warm the mixture to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[4][7] Allow the solution to cool much more slowly. Insulating the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.
-
Solution 2 (Change Solvent System): If the problem persists, the boiling point of your solvent may be too high. Consider switching to a lower-boiling point solvent in which your compound has similar solubility characteristics. Alternatively, using a solvent/anti-solvent pair can be effective. Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.
Q4: My recrystallization worked, but my yield is very low. How can I improve recovery?
A: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor.[7]
-
Minimize Solvent Usage: The most critical factor for yield is using the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[1][5] Any excess solvent will retain more of your product in solution upon cooling.
-
Ensure Thorough Cooling: Make sure you have allowed sufficient time for the solution to cool completely. After reaching room temperature, an ice bath is essential to maximize the precipitation of the solid.
-
Avoid Premature Filtration: Do not rush to filter the crystals. Allow the crystallization process to complete fully at a low temperature.
-
Second Crop of Crystals: You can often recover more product from the filtrate (mother liquor). Concentrate the filtrate by boiling off some of the solvent and then re-cool it to obtain a second, though likely less pure, crop of crystals.
Experimental Protocol: Solvent Selection and Recrystallization
This section provides a systematic approach to selecting an appropriate solvent and performing the purification.
Part 1: Small-Scale Solvent Screening
The ideal recrystallization solvent will dissolve the target compound poorly at room temperature but readily at its boiling point.[8]
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, up to about 0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.
-
Heating: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: The best solvent is the one that dissolves the compound completely when hot and results in the formation of a large quantity of well-formed crystals upon cooling.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Isopropanol | 82.6 | Polar | Alcohols often work well for moderately polar aromatic compounds.[5] |
| Ethanol | 78.4 | Polar | A good alternative to isopropanol. Can be used in a pair with water. |
| Hexane | 69 | Non-polar | Good for removing non-polar impurities. Likely to be a poor solvent for the compound itself, making it a candidate for an anti-solvent. |
| Toluene | 111 | Non-polar | Aromatic solvents can be effective for crystallizing aromatic compounds.[2] |
| Ethyl Acetate | 77.1 | Intermediate | A versatile solvent. May be used in a pair with hexane.[6] |
| Ethanol/Water | Variable | Polar | A common solvent pair. Dissolve in hot ethanol, then add water dropwise. |
| Toluene/Hexane | Variable | Non-polar | Another common solvent pair for compounds with intermediate polarity. |
Part 2: Bulk Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling). Add a magnetic stir bar.
-
Add Hot Solvent: Heat your chosen solvent in a separate flask. Add the hot solvent to the Erlenmeyer flask containing your crude solid in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass to prevent contamination and solvent evaporation, and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.[9]
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for common recrystallization problems.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation for Substituted Acetophenone Synthesis
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted acetophenones. Here, we address common challenges encountered in the lab with in-depth explanations, troubleshooting workflows, and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the Friedel-Crafts acylation for producing substituted acetophenones:
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation, and why is it preferred over alkylation for synthesizing ketones?
A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[1][2][3][4] The reaction typically employs an acyl halide (like acetyl chloride) or an anhydride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][5][6]
The mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst abstracts the halide from the acyl halide, generating a highly electrophilic and resonance-stabilized acylium ion.[2][5][7][8]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][7][8]
-
Deprotonation: A weak base removes a proton from the carbon atom bonded to the new acyl group, which restores the ring's aromaticity and regenerates the catalyst.[5][8]
Acylation is often preferred over alkylation for a couple of critical reasons. Firstly, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, a common issue in Friedel-Crafts alkylation that can lead to a mixture of products.[2][9][10] Secondly, the acyl group is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to further acylation.[11][12][13] This prevents the polysubstitution that frequently plagues alkylation reactions.[2][11][13]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A2: Unlike many catalytic reactions where only a small amount of catalyst is needed, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid.[7][11] This is because the Lewis acid (e.g., AlCl₃) forms a stable complex with the carbonyl oxygen of the ketone product.[6][11][14] This complexation deactivates the Lewis acid, preventing it from participating in further catalytic cycles. Therefore, enough catalyst must be present to activate the acylating agent and account for the amount that will be sequestered by the product.
Q3: Can I use an acylating agent other than acetyl chloride?
A3: Yes, acetic anhydride is a frequently used alternative to acetyl chloride.[15] It also requires a Lewis acid catalyst to generate the acylium ion. While acetyl chloride is generally more reactive, acetic anhydride can be a better choice in some cases as it is less volatile and may be easier to handle. The choice between the two can influence the reaction conditions and the profile of byproducts.
Q4: Are there more environmentally friendly alternatives to traditional Lewis acids like AlCl₃?
A4: There is significant ongoing research to develop "greener" catalysts for Friedel-Crafts acylation to mitigate the environmental impact of traditional methods, which often involve corrosive and moisture-sensitive catalysts that generate substantial waste.[16][17] Some promising alternatives include:
-
Metal Triflates: Lanthanide triflates (Ln(OTf)₃) have shown high catalytic activity under milder conditions.[16][17]
-
Solid Acid Catalysts: Materials like zeolites and clays are being explored as reusable and more environmentally benign catalysts.
-
Bismuth Compounds: Bismuth (III) chloride, generated in situ from the water-insensitive bismuth (III) oxychloride, is an eco-friendly option.[17]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis indicates a large amount of unreacted starting material.
-
The isolated yield of the desired acetophenone is significantly lower than expected.
Troubleshooting Workflow:
Troubleshooting workflow for low or no product yield.
In-depth Analysis:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[11] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. Always use freshly opened or purified anhydrous Lewis acids and ensure all glassware is flame-dried or oven-dried before use.
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution, so strongly electron-withdrawing groups on the aromatic substrate (e.g., -NO₂, -CN, -COR) will deactivate it, potentially preventing the reaction from proceeding.[11]
-
Sub-optimal Temperature: The reaction temperature can greatly affect the yield. Some reactions work well at room temperature, while others may need heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition.[11]
Issue 2: Formation of Multiple Products
Symptoms:
-
TLC analysis shows multiple spots near the expected product spot.
-
NMR or GC-MS analysis of the crude product reveals a mixture of isomers or di-acylated products.
Troubleshooting Workflow:
Troubleshooting workflow for multiple product formation.
In-depth Analysis:
-
Regioselectivity: The position of acylation is directed by the existing substituents on the aromatic ring. Ortho- and para-directing groups will favor acylation at these positions, while meta-directing groups will favor the meta position. Steric hindrance from bulky substituents can also influence the regioselectivity, often favoring the para product over the ortho.[11] The choice of solvent can also play a role; for instance, in the acylation of naphthalene, non-polar solvents favor the alpha-product, while polar solvents favor the beta-product.[18]
-
Polysubstitution: Although the acyl group is deactivating, polysubstitution can still occur, especially with highly activated aromatic rings.[2][11] Slow, controlled addition of the acylating agent at low temperatures can help to minimize this side reaction.
Issue 3: Difficult Work-up and Emulsion Formation
Symptoms:
-
A stable emulsion forms during the aqueous work-up, making the separation of organic and aqueous layers challenging.
-
A gelatinous precipitate is present at the interface of the two layers.
Troubleshooting Steps:
-
Breaking the Emulsion:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Filter the entire mixture through a pad of a filter aid like Celite®.
-
If a gelatinous precipitate (often aluminum hydroxides) is present, add dilute HCl to help dissolve it.[19]
-
-
Preventing Emulsion in Future Experiments:
-
Ensure the reaction is thoroughly quenched by slowly and carefully pouring the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][11][20] This exothermic process should be done in an ice bath to control the temperature.
-
Allow the quenched mixture to stir for a sufficient time (10-15 minutes) to ensure complete decomposition of the aluminum chloride complex before attempting extraction.[11]
-
Experimental Protocols
Key Experiment: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation of Anisole
This protocol provides a representative example of a Friedel-Crafts acylation reaction.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anisole (C₆H₅OCH₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[19] Cool the resulting suspension to 0°C in an ice bath.[19]
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.[11] Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes.[11]
-
Addition of Substrate: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.[19]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11][19]
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][11][20]
-
Continue stirring for 10-15 minutes to fully decompose the aluminum chloride complex.[11]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.[11]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[11]
-
-
Isolation and Purification:
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle it with care in a fume hood.[11][20]
-
Acetyl chloride is corrosive and a lachrymator. Use it in a well-ventilated fume hood.[11][20]
-
Dichloromethane is a suspected carcinogen. Always handle it with appropriate personal protective equipment.[11]
Data Summary
Table 1: Influence of Lewis Acid Catalyst on the Acetylation of Toluene
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 25 | 2 | 95 | Hypothetical Data |
| FeCl₃ | Acetyl Chloride | Nitrobenzene | 25 | 2 | 73 | [19] |
| AlCl₃ | Acetic Anhydride | Carbon Disulfide | 0 | 1.5 | 89 | [19] |
| ZnCl₂ (silica-supported) | Acetyl Chloride | Solvent-free | 110 | 5 | 85 | [16][21] |
| Yb(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 4 | 93 | [17] |
This table is a compilation of representative data and should be used as a guideline. Actual results may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 5. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 6. youtube.com [youtube.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. youtube.com [youtube.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. allstudyjournal.com [allstudyjournal.com]
- 17. chemistryjournals.net [chemistryjournals.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. benchchem.com [benchchem.com]
- 20. websites.umich.edu [websites.umich.edu]
- 21. chemijournal.com [chemijournal.com]
Technical Support Center: Synthesis of Trifluoromethylated Ketones
Welcome to the Technical Support Center for the synthesis of trifluoromethylated ketones (TFMKs). This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful synthetic transformations. TFMKs are invaluable building blocks in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by the trifluoromethyl group. However, their synthesis is often plagued by side reactions that can diminish yields and complicate purification. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common initial queries and provides a foundational understanding of the key challenges in TFMK synthesis.
Q1: My trifluoromethylation of an ester with a nucleophilic CF3 source (e.g., Ruppert-Prakash reagent) is giving low yield. What are the primary suspects?
A1: Low yields in nucleophilic trifluoromethylations of esters often stem from a few key issues:
-
Reagent Quality and Activation: The Ruppert-Prakash reagent (TMSCF3) and similar nucleophilic sources require an activator, typically a fluoride source like TBAF or CsF, to generate the reactive trifluoromethyl anion.[1][2] Ensure your activator is anhydrous and your TMSCF3 has not degraded.
-
Substrate Reactivity: Esters are less reactive than aldehydes or ketones. Reactions may require elevated temperatures or longer reaction times, which can also promote side reactions.
-
Enolizable Substrates: If your ester has an acidic α-proton, competing enolization can be a significant side reaction, especially with strong bases. This is a known limitation for methods using fluoroform with bases like KHMDS.[3]
-
Incomplete Reaction: The tetrahedral intermediate formed upon addition of the trifluoromethyl anion to the ester can be quite stable. In some cases, this intermediate may not fully collapse to the ketone during the reaction, leading to low yields upon workup.
Q2: I'm observing a significant amount of a byproduct that appears to be a silyl enol ether in my reaction with an enolizable ketone and TMSCF3. What's happening and how can I prevent it?
A2: The formation of a silyl enol ether alongside fluoroform (CF3H) is a known side reaction pathway.[4] This occurs when the trifluoromethyl anion, instead of acting as a nucleophile and attacking the carbonyl carbon, acts as a base and deprotonates the α-carbon of the ketone. The resulting enolate is then trapped by the trimethylsilyl group.
Mitigation Strategies:
-
Lower the Reaction Temperature: This generally favors the desired nucleophilic addition over deprotonation.
-
Choice of Base/Initiator: A less basic fluoride source or initiator might disfavor the deprotonation pathway.
-
Use a Non-enolizable Substrate if Possible: If the substrate can be modified to remove the acidic α-protons, this side reaction can be completely avoided.
Q3: After my reaction workup, I see a new peak in my NMR that I suspect is a hydrate or hemiacetal of my target TFMK. How can I confirm this and isolate my desired ketone?
A3: Trifluoromethyl ketones are highly electrophilic and readily form stable hydrates or hemiacetals in the presence of water or alcoholic solvents, respectively.[1][3] This can complicate purification and characterization.
-
Confirmation: The formation of hydrates/hemiacetals can be confirmed by NMR. For example, in 19F NMR, the hydrate will appear at a different chemical shift than the ketone. In 1H and 13C NMR, you will observe signals corresponding to the hydrated gem-diol or hemiacetal structure.
-
Isolation: These hydrates can often be converted back to the ketone by removing water. This can sometimes be achieved by azeotropic distillation with a suitable solvent like toluene or by drying the sample under high vacuum. In some cases, purification by silica gel chromatography can separate the ketone from its hydrated form.[1] It's also crucial to use anhydrous solvents during extraction and to dry the organic layers thoroughly.
Part 2: Troubleshooting Guides for Specific Side Reactions
This section provides a deeper dive into specific side reactions, their mechanisms, and detailed protocols for their mitigation.
Issue 1: Competing Pathways with Electrophilic Reagents (Togni's vs. Umemoto's)
When using electrophilic trifluoromethylating reagents with unsaturated substrates like alkenes, a variety of products can be formed, including hydrotrifluoromethylation, vinylic trifluoromethylation, and halotrifluoromethylation products.[4] The product distribution is highly dependent on the reagent, solvent, and additives.
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting side reactions with electrophilic CF3+ reagents and alkenes.
Experimental Protocol: Selective Vinylic Trifluoromethylation [4]
-
To a solution of the alkene (0.25 mmol) in 1,4-dioxane (1.2 mL) in a sealed vial, add Togni's reagent (1.5 equiv) and tetra-n-butylammonium iodide (TBAI) (0.3 equiv).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the vinylic trifluoromethylated product.
Issue 2: Decomposition of Fluoroform and Difluorocarbene Formation
When using fluoroform (HCF3) as a trifluoromethyl source, the primary challenge is the instability of the generated trifluoromethyl anion (CF3⁻). This anion can readily decompose into difluorocarbene (:CF2) and a fluoride ion (F⁻), leading to a host of unwanted side reactions.[1][5]
Mechanism of Decomposition:
Caption: Decomposition pathway of the trifluoromethyl anion.
Mitigation Strategies:
-
Solvent Choice: Solvents like DMF can stabilize the CF3⁻ anion by forming a hemiaminaloate adduct, thus reducing its decomposition.[1] Glymes can also be effective by encapsulating the counter-ion.[1]
-
Temperature Control: Low temperatures (e.g., -40 °C) are crucial to minimize the rate of decomposition.[1]
-
Base Selection: The choice of base is critical. Sterically hindered bases like KHMDS are often used to generate the CF3⁻ anion while minimizing other side reactions.[1]
Issue 3: Haloform Reaction with Methyl Ketone Precursors or Products
If your starting material is a methyl ketone or your product is a trifluoromethyl methyl ketone, you may encounter the haloform reaction under basic conditions, leading to the formation of a carboxylate and haloform (or fluoroform).
Mechanism of Haloform Reaction:
Caption: Simplified workflow of the haloform reaction.
Troubleshooting:
-
Avoid Strong Bases: If possible, use reaction conditions that do not involve strong bases, especially in the presence of halogens.
-
Control Stoichiometry: If a base is necessary, use stoichiometric amounts rather than an excess.
-
Acidic Workup: Quenching the reaction with an acid can neutralize any remaining base and prevent the haloform reaction from occurring during workup. The use of acidic ion-exchange resins can also be effective.
Part 3: Quantitative Data and Reagent Comparison
The choice of trifluoromethylating reagent can significantly impact the side reaction profile. The following table provides a comparison of common electrophilic reagents for the trifluoromethylation of a model β-ketoester.
| Reagent Class | Reagent Example | Substrate | Yield (%) | Byproducts/Comments | Reference |
| Hypervalent Iodine | Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 95 | Generally clean reactions with a broad substrate scope. | [6] |
| Sulfonium Salt | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | >95 | Highly reactive; byproducts like dibenzothiophene can be formed and may require careful purification. | [6] |
| Sulfonium Salt | Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [6] |
Part 4: Conclusion and Best Practices
The synthesis of trifluoromethylated ketones is a powerful tool, but success often hinges on anticipating and mitigating potential side reactions. As a Senior Application Scientist, my key recommendations are:
-
Know Your Reagent: Understand the reactivity, stability, and activation requirements of your chosen trifluoromethylating agent.
-
Analyze Your Substrate: Consider the presence of acidic protons, steric hindrance, and electronic effects, and how these might influence the reaction outcome.
-
Optimize Reaction Conditions: Systematically screen solvents, temperatures, and catalysts/initiators to find the optimal balance between reaction rate and selectivity.
-
Careful Workup and Purification: Be mindful of the potential for hydrate/hemiacetal formation and choose your workup and purification methods accordingly. Anhydrous conditions are often your best friend.
By approaching the synthesis of trifluoromethylated ketones with a proactive, troubleshooting mindset, you can significantly improve your yields, simplify purification, and accelerate your research and development efforts.
References
- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
How to minimize isomer formation in Friedel-Crafts acylation
A Researcher's Guide to Minimizing Isomer Formation and Maximizing Regioselectivity
Welcome to our dedicated technical support center for Friedel-Crafts acylation. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this cornerstone reaction. Here, we move beyond standard protocols to offer in-depth troubleshooting advice, detailed FAQs, and a thorough exploration of the factors governing isomer formation. Our goal is to empower you with the knowledge to control your reaction's regioselectivity and achieve higher yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a mixture of ortho, para, and sometimes meta isomers in my Friedel-Crafts acylation. What are the primary factors influencing this distribution?
A1: The formation of isomers in Friedel-Crafts acylation is a common challenge governed by a combination of electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions. The acyl group will preferentially add to the most nucleophilic position on the aromatic ring. For substrates with electron-donating groups, this is typically the ortho and para positions. The ratio between these isomers is influenced by steric hindrance, the choice of Lewis acid catalyst, the solvent, and the reaction temperature.[1][2]
Q2: Why is Friedel-Crafts acylation generally less prone to poly-substitution compared to Friedel-Crafts alkylation?
A2: The acyl group (R-C=O) introduced during acylation is an electron-withdrawing group.[3][4] This deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to a second acylation reaction.[1][2][5] In contrast, the alkyl group introduced during alkylation is an electron-donating group, which activates the ring and often leads to multiple substitutions.[4][6]
Q3: Can the choice of Lewis acid impact the isomer ratio?
A3: Absolutely. The size and nature of the Lewis acid catalyst can influence the steric environment around the acylium ion electrophile.[7] Bulky Lewis acids can sterically hinder the approach to the ortho position, thereby favoring the formation of the para isomer. Experimenting with different Lewis acids, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂), can be a key optimization step.[7] In some cases, newer catalytic systems like metal triflates or solid acid catalysts such as zeolites can offer improved regioselectivity.[8][9]
Q4: How critical is temperature control in managing isomer formation?
A4: Temperature is a crucial parameter that can dictate the kinetic versus thermodynamic product distribution.[7][10] Lower reaction temperatures (e.g., 0-5°C) often favor the kinetically controlled product, which may be the desired isomer in many cases.[7][10] Conversely, higher temperatures can sometimes lead to isomerization or favor the thermodynamically more stable product.[10] It is highly recommended to conduct small-scale trials at various temperatures to determine the optimal conditions for your specific substrate.
Q5: My aromatic substrate is highly deactivated due to electron-withdrawing groups. Why is the reaction failing, and what are my options?
A5: Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring.[1][8] Strong electron-withdrawing groups (like -NO₂, -CN, or -COR) significantly reduce the electron density of the ring, making it unreactive towards the electrophilic acylium ion.[1][8][11] Additionally, traditional Lewis acids like AlCl₃ can form complexes with these groups, deactivating the catalyst.[8] For moderately deactivated substrates, you might consider using a stronger Lewis acid or increasing the reaction temperature.[8] For strongly deactivated systems, alternative synthetic strategies like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are often more viable.[8]
Troubleshooting Guide: Isomer Formation
This guide provides a systematic approach to troubleshoot and minimize the formation of undesired isomers in your Friedel-Crafts acylation reactions.
Problem: High Percentage of Undesired Isomers
Possible Cause 1: Suboptimal Reaction Temperature
-
Explanation: The energy barrier for the formation of different isomers can be distinct. Temperature influences which pathway is kinetically or thermodynamically favored.[10]
-
Solution:
-
Favoring the Kinetic Product: Conduct the reaction at a lower temperature (e.g., 0-5°C). This often favors the less sterically hindered product.[7]
-
Favoring the Thermodynamic Product: If the desired isomer is the more stable one, a higher reaction temperature might be beneficial, but this should be approached with caution to avoid side reactions.[10]
-
Possible Cause 2: Inappropriate Solvent Choice
-
Explanation: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates (Wheland intermediates), thereby affecting the isomer ratio.[12] For instance, in the acylation of acenaphthene, the ratio of 5-acyl to 3-acyl product can vary dramatically with the solvent.[12] Similarly, the acetylation of naphthalene can yield different isomer ratios depending on whether a polar or non-polar solvent is used.[13]
-
Solution:
-
Screen Solvents: Experiment with a range of solvents with varying polarities. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) and more polar solvents like nitrobenzene can lead to different isomer distributions.[7][13]
-
Consider Solvent-Catalyst Interactions: The solvent can form complexes with the Lewis acid, altering its effective size and reactivity, which in turn impacts regioselectivity.[12]
-
Possible Cause 3: Steric Hindrance
-
Explanation: The substituents on both the aromatic ring and the acylating agent can sterically influence the position of acylation. Bulky groups on the substrate will often direct the incoming acyl group to the less sterically hindered position, which is typically the para position.[1]
-
Solution:
-
Modify the Acylating Agent: If feasible, using a bulkier acylating agent in combination with a sterically demanding Lewis acid might enhance selectivity for a specific position.[7]
-
Leverage Directing Groups: Understand the electronic and steric effects of the existing substituents on your aromatic ring to predict the most likely acylation sites.
-
Data Summary: Influence of Reaction Conditions on Isomer Ratio
| Parameter | Condition | Expected Outcome on Isomer Ratio |
| Temperature | Lower (e.g., 0-5°C) | Often favors the kinetically controlled product.[7][10] |
| Higher | May favor the thermodynamically more stable product or lead to isomerization.[10] | |
| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂) | Can favor one isomer by precipitating the product-catalyst complex.[13] |
| Polar (e.g., Nitrobenzene) | Can alter the stability of intermediates, favoring a different isomer.[13] | |
| Lewis Acid | Bulky (e.g., AlCl₃ complexed with a ligand) | Can increase steric hindrance at the ortho position, favoring para substitution.[7] |
| Substrate | Bulky substituents | Favors acylation at the sterically less hindered position (often para).[1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Isomer Formation in the Acylation of Toluene
This protocol aims to favor the formation of the para-acylated product (4-methylacetophenone) by controlling the reaction temperature.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation:
-
In the flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the suspension to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) and toluene (1.2 equivalents) in anhydrous dichloromethane.
-
-
Reaction Execution:
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.[11]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography or recrystallization.
-
Analyze the isomer ratio of the purified product using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Visualizing the Process
Workflow for Troubleshooting Isomer Formation
Caption: A logical workflow for troubleshooting undesired isomer formation.
Mechanism of Isomer Formation
Caption: Kinetic vs. thermodynamic control in isomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. study.com [study.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. allstudyjournal.com [allstudyjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: A-Z Guide to Regioselectivity in Friedel-Crafts Acylation
Welcome to the technical support center for one of the cornerstone reactions in organic synthesis: the Friedel-Crafts acylation. My goal with this guide is to provide you, my fellow researchers and drug development professionals, with a comprehensive resource for troubleshooting and optimizing the regioselectivity of acylation on substituted benzenes. This is not just a collection of protocols, but a distillation of field-proven insights to help you navigate the nuances of this powerful reaction.
Understanding the Fundamentals: What Governs Regioselectivity?
Before delving into troubleshooting, it's crucial to have a firm grasp of the underlying principles that dictate where the acyl group will add to a substituted benzene ring. The regioselectivity of this electrophilic aromatic substitution (EAS) is primarily governed by the electronic properties of the substituent already present on the ring.[1][2][3]
Substituents can be broadly classified into two categories:
-
Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][4] They stabilize the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions.[1][4][5] Examples include alkyl, alkoxy (-OR), and amino (-NR₂) groups.
-
Deactivating Groups (Meta-Directors): These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive.[2][4] They destabilize the carbocation intermediate, especially at the ortho and para positions. Consequently, the electrophile preferentially adds to the meta position, which is the "least deactivated" site.[2][4][5] Common deactivating groups include nitro (-NO₂), cyano (-CN), and carbonyl groups (-COR).[6]
An important exception to this rule are halogens. While they are deactivating due to their inductive electron-withdrawing effect, they possess lone pairs of electrons that can be donated through resonance, stabilizing the ortho and para intermediates.[1][4] This makes them ortho-, para-directing deactivators.
Below is a diagram illustrating the decision-making process based on the substituent's nature.
Caption: Decision workflow for predicting acylation regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific challenges you might encounter during your experiments, presented in a question-and-answer format.
Q1: My reaction is giving me a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
This is a very common scenario, especially with activating substituents. While electronically both positions are favored, sterics often play a deciding role.
Immediate Checks & Solutions:
-
Lower the Reaction Temperature: Lower temperatures often favor the thermodynamically more stable product, which is typically the para isomer due to reduced steric hindrance.[7] Start your reaction at 0 °C or even lower and monitor the progress.
-
Choice of Lewis Acid: Bulkier Lewis acids can sterically hinder the approach to the ortho position, thus favoring para substitution.[7] Consider screening different Lewis acids.
-
Solvent Choice: The solvent can influence the effective size of the catalyst-acyl chloride complex.[7] Non-polar solvents are generally preferred for Friedel-Crafts acylations.[7][8]
| Parameter | To Favor Para-Isomer | To Favor Ortho-Isomer | Rationale |
| Temperature | Lower (e.g., 0 °C to -10 °C) | Higher (e.g., 25 °C to 50 °C) | Lower temperatures favor the thermodynamically more stable para product.[7] |
| Lewis Acid | Bulkier (e.g., certain metal triflates) | Less bulky (e.g., AlCl₃) | Increased steric hindrance from a bulkier catalyst disfavors ortho attack.[7] |
| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂) | Polar (e.g., Nitrobenzene) | Solvent can affect the solvation of the catalyst complex and transition state energies.[8][9] |
Q2: I'm working with a phenol or aniline derivative and the reaction is not working or giving a complex mixture. What's going on?
Phenols and anilines are problematic substrates for standard Friedel-Crafts acylation. The lone pairs on the oxygen or nitrogen atoms readily coordinate with the Lewis acid catalyst.[9] This has two detrimental effects:
-
Catalyst Deactivation: The Lewis acid is tied up by the heteroatom and is no longer available to activate the acylating agent.
-
Ring Deactivation: The complex formed between the heteroatom and the Lewis acid becomes a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.[9]
Solution: Protecting Groups
The most effective solution is to protect the hydroxyl or amino group before acylation.
-
For Phenols: Convert the hydroxyl group to an ester (e.g., acetate). The ester group can be easily cleaved after the acylation to regenerate the phenol.[6]
-
For Anilines: Acylate the amino group to form an amide. The amide is still an activating, ortho-, para-director, but its basicity is significantly reduced.
Q3: My aromatic substrate has a deactivating group, and the reaction is very sluggish or not proceeding at all. How can I overcome this?
Strongly deactivated rings are poor nucleophiles and are generally unreactive under standard Friedel-Crafts conditions.[6]
Potential Solutions:
-
Use a More Reactive Acylating Agent: Anhydrides are generally more reactive than acyl chlorides.
-
Employ a Stronger Lewis Acid: While AlCl₃ is common, other potent Lewis acids can be explored.
-
Increase the Reaction Temperature: This can help overcome the high activation energy, but be mindful of potential side reactions.
-
Consider Alternative Synthetic Routes: It may be more efficient to introduce the acyl group before adding the deactivating substituent.
Q4: I am observing polyacylation, even though I was taught this is uncommon in Friedel-Crafts acylation. Why is this happening?
While the acyl group is deactivating and generally prevents further acylation, this can occur with highly activated aromatic rings like phenols and anilines if the initial acylation is not well-controlled.[6]
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the aromatic substrate.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low concentration.
-
Lower Temperature: As with improving regioselectivity, lower temperatures can help control the reaction rate and prevent over-acylation.
Experimental Protocols
Protocol 1: General Procedure for Screening Lewis Acids for Improved Para-Selectivity
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve the substituted benzene (1.0 eq) in an anhydrous non-polar solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Under a nitrogen atmosphere, add the Lewis acid (1.1 eq) in portions while maintaining the desired temperature (e.g., 0 °C).
-
Acylating Agent Addition: Add the acyl chloride (1.05 eq) dropwise from the dropping funnel over 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and purify by column chromatography or recrystallization.
Caption: Step-by-step workflow for Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q: Can I use an ionic liquid as a solvent for Friedel-Crafts acylation? A: Yes, ionic liquids have emerged as promising "green" solvents for Friedel-Crafts reactions. They can enhance catalytic activity and in some cases, improve regioselectivity. For instance, certain ionic liquids have been shown to favor the formation of the para-isomer exclusively in the acylation of anisole.[10]
Q: Are there more environmentally friendly alternatives to traditional Lewis acids? A: Absolutely. There is a significant research effort in developing "greener" catalytic systems. These include solid acid catalysts like zeolites and metal oxides, which are often reusable and can lead to high regioselectivity.[11][12][13] For example, SnO₂ nanosheets have been demonstrated as effective catalysts for regioselective acylation under solvent-free conditions.[11]
Q: How does the choice of acylating agent (acyl chloride vs. anhydride) affect the reaction? A: Both are commonly used. Acyl chlorides are generally more reactive. Anhydrides can sometimes be advantageous, particularly with less reactive substrates. The choice may also be influenced by the cost and availability of the reagent.
Q: I have a disubstituted benzene. How do I predict the regioselectivity? A: This can be more complex. If both groups direct to the same position, the outcome is straightforward. If they direct to different positions, the more strongly activating group generally dictates the position of the incoming electrophile.[14] Steric hindrance also becomes a more significant factor.
Conclusion
Mastering the regioselectivity of Friedel-Crafts acylation is a blend of understanding fundamental principles and empirical optimization. This guide provides a framework for troubleshooting common issues and making informed decisions in your experimental design. Remember that each substrate is unique, and a systematic approach to varying reaction parameters is key to achieving your desired outcome.
References
- 1. leah4sci.com [leah4sci.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
Welcome to the Technical Support Center for the synthesis of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this challenging Friedel-Crafts acylation. Here, we will explore the underlying causes of catalyst deactivation and provide practical, field-tested solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene with acetyl chloride is sluggish or failing. What is the likely cause?
A1: The primary suspect in a sluggish or failed acylation of 1-chloro-3-(trifluoromethyl)benzene is the deactivation of the aromatic ring itself. The presence of two strong electron-withdrawing groups, the chloro (-Cl) and trifluoromethyl (-CF₃) groups, significantly reduces the nucleophilicity of the benzene ring. This makes the electrophilic aromatic substitution inherently difficult.
Furthermore, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), can be deactivated through several mechanisms in this specific reaction:
-
Complexation with the Product: The ketone product, this compound, is a Lewis base and can form a stable complex with the AlCl₃ catalyst. This complexation effectively removes the catalyst from the reaction, halting the formation of the acylium ion necessary for the acylation to proceed.[1] Due to this, stoichiometric or even excess amounts of the catalyst are often required.
-
Reaction with Water: Aluminum chloride is extremely sensitive to moisture. Any residual water in the reactants or solvent will react with AlCl₃ to form aluminum hydroxides, rendering it inactive.[2]
Q2: I've noticed a significant amount of my AlCl₃ catalyst seems to be consumed, even with anhydrous conditions. How can I address the issue of catalyst-product complexation?
A2: The complexation of the Lewis acid catalyst with the ketone product is a well-documented phenomenon in Friedel-Crafts acylation.[1] To overcome this, a common strategy is to use a stoichiometric excess of AlCl₃. A general starting point is to use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent or the aromatic substrate).
Troubleshooting Flowchart for Catalyst Stoichiometry
A troubleshooting workflow for addressing low yields.
Q3: Can I regenerate and reuse the AlCl₃ catalyst after the reaction?
A3: Yes, regeneration of the AlCl₃ catalyst is possible, although it involves a specific work-up procedure to break the stable ketone-AlCl₃ complex. The standard method involves hydrolysis of the complex with an aqueous acid solution during the reaction work-up.
Troubleshooting Guides
Guide 1: Low or No Product Yield
Issue: The reaction yields little to no this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Catalyst Activity | The electron-deactivated substrate requires a highly active catalyst. The AlCl₃ may be of poor quality or partially hydrolyzed. | 1. Use fresh, high-purity, anhydrous AlCl₃. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the molar ratio of AlCl₃ to the aromatic substrate. |
| Inadequate Reaction Temperature | The activation energy for the acylation of this deactivated ring may not be met at lower temperatures. | 1. After the initial exothermic reaction is controlled at a low temperature (e.g., 0-5 °C), slowly warm the reaction to room temperature. 2. If the reaction is still sluggish, consider gentle heating (e.g., 40-50 °C), monitoring carefully for side reactions. |
| Poor Quality Reagents | Impurities in the 1-chloro-3-(trifluoromethyl)benzene or acetyl chloride can interfere with the reaction. | 1. Purify the starting materials by distillation if necessary. 2. Ensure the acetyl chloride has not hydrolyzed to acetic acid. |
Experimental Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1-1.5 equivalents) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: Cool the mixture to 0 °C in an ice bath.[2] Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise at a rate that maintains the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[2] This will hydrolyze the aluminum chloride-ketone complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Guide 2: Catalyst Regeneration
Issue: Desire to recover and reuse the aluminum chloride catalyst.
Mechanism of Deactivation and Regeneration
Deactivation via complexation and regeneration via hydrolysis.
Protocol for Catalyst Recovery (Post-Hydrolysis):
While direct reuse of the hydrolyzed AlCl₃ is not straightforward for subsequent anhydrous Friedel-Crafts reactions, the aluminum can be recovered. After the acidic work-up, the aqueous layer contains hydrated aluminum ions ([Al(H₂O)₆]³⁺).[3] To recover aluminum, you can precipitate aluminum hydroxide by carefully neutralizing the acidic solution with a base (e.g., NaOH or NH₄OH).
-
Separate the aqueous layer after the extraction of the organic product.
-
Slowly add a concentrated solution of sodium hydroxide or ammonium hydroxide with vigorous stirring until the pH is neutral.
-
A gelatinous precipitate of aluminum hydroxide (Al(OH)₃) will form.
-
Collect the precipitate by filtration and wash it thoroughly with deionized water to remove any salts.
-
The recovered aluminum hydroxide can be dried and then converted back to anhydrous aluminum chloride through various high-temperature processes, although this is often not practical in a standard laboratory setting. A more common industrial approach is to replenish the deactivated catalyst with fresh AlCl₃.[4]
References
Technical Support Center: Scaling Up the Synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone. This key intermediate is crucial in the development of various pharmaceuticals and agrochemicals.[1][2] The scale-up of its synthesis, primarily achieved through Friedel-Crafts acylation, presents a unique set of challenges that require careful consideration of reaction conditions, safety, and process optimization.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of scaling up this specific chemical transformation. Our approach is rooted in explaining the fundamental principles behind each experimental choice to empower you with the knowledge to adapt and optimize the process for your specific needs.
Core Reaction: Friedel-Crafts Acylation
The synthesis of this compound is typically accomplished via the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene with an acetylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]
The reaction proceeds through an electrophilic aromatic substitution mechanism where the Lewis acid activates the acetyl chloride to form a highly electrophilic acylium ion.[5] This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the desired ketone.
Caption: General scheme for the Friedel-Crafts acylation.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of the this compound synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low, especially after increasing the batch size. What are the primary factors to investigate?
Low yields in this specific Friedel-Crafts acylation are often traced back to a few critical factors that become more pronounced during scale-up.
-
Catalyst Deactivation: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6] Any water present in the reactants or solvent will hydrolyze AlCl₃, rendering it inactive and generating HCl gas.[7][8] On a larger scale, ensuring completely anhydrous conditions is more challenging. All glassware must be thoroughly dried, and solvents should be of high purity and appropriately dried before use.
-
Substrate Deactivation: The starting material, 1-chloro-3-(trifluoromethyl)benzene, is an electron-deficient aromatic ring. Both the chlorine atom and the trifluoromethyl group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[6] This inherent low reactivity means the reaction requires forcing conditions (e.g., higher temperatures or longer reaction times), which can lead to side reactions and degradation if not carefully controlled.
-
Insufficient Catalyst Loading: The product ketone forms a stable complex with AlCl₃, which deactivates the catalyst.[9] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acetyl chloride is required. Attempting to use catalytic amounts will result in a very low conversion. For scale-up, this has significant cost and waste implications.
-
Poor Temperature Control: This reaction is highly exothermic.[10] Localized overheating due to inefficient stirring or inadequate cooling on a larger scale can lead to the formation of undesired byproducts and reduce the overall yield.
Q2: I'm observing the formation of multiple isomers, complicating purification. How can I improve regioselectivity?
The formation of isomers is a fundamental challenge in this synthesis. The directing effects of the substituents on the aromatic ring determine the position of acylation.
-
Understanding Directing Effects:
-
The chloro group is an ortho-, para- director.
-
The trifluoromethyl group is a strong deactivator and a meta- director. The desired product, 1-(2-Chloro -4-(trifluoromethyl)phenyl)ethanone, results from acylation at the C2 position, which is ortho to the chlorine and meta to the trifluoromethyl group. Acylation at the C6 position (also ortho to Cl and meta to CF₃) is sterically hindered by the adjacent chlorine. Acylation at other positions is electronically disfavored but can occur, leading to isomeric impurities that are often difficult to separate due to similar physical properties.
-
-
Strategies for Control:
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, though it may also decrease the reaction rate. A careful study to find the optimal balance is necessary.
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Non-polar solvents like dichloromethane or dichloroethane are common. Experimenting with different solvents may offer some improvement in selectivity.
-
Alternative Catalysts: While AlCl₃ is standard, exploring other Lewis acids or even solid acid catalysts like zeolites could potentially offer different regioselectivity profiles.[11][12] However, these often require significant process development.
-
Q3: The reaction is difficult to control and shows a strong exotherm. What are the best practices for thermal management during scale-up?
Thermal runaway is a major safety and quality concern.
-
Controlled Addition: The acetyl chloride (or a solution of it) should be added to the suspension of aluminum chloride and the aromatic substrate at a slow, controlled rate.[7] This ensures that the heat generated can be effectively removed by the cooling system.
-
Efficient Cooling and Agitation: The reactor must be equipped with an efficient cooling jacket. Good agitation is critical to ensure uniform temperature distribution throughout the reaction mass and prevent the formation of hot spots.
-
Reverse Addition: In some cases, adding the suspension of AlCl₃ to the mixture of the aromatic substrate and acylating agent can help control the exotherm. This should be evaluated at the lab scale first.
Q4: The work-up procedure generates a large amount of acidic, aluminum-containing waste. Are there greener or more efficient alternatives for scale-up?
The traditional work-up involves quenching the reaction mixture in a large volume of ice and concentrated hydrochloric acid to decompose the AlCl₃-ketone complex.[13] This is effective but creates a significant waste stream that is costly to treat.
-
Traditional Work-up Issues: The acidic aqueous waste containing aluminum salts is corrosive and environmentally problematic.[11][14] Handling and disposal of this waste is a major challenge in large-scale manufacturing.
-
Greener Alternatives:
-
Catalyst Recovery: While difficult with AlCl₃, some processes aim to recover and reuse the catalyst. This is often complex and may not be economically viable.
-
Heterogeneous Catalysts: The use of solid, reusable acid catalysts like zeolites or acid-functionalized resins is an area of active research.[12] These catalysts can be filtered off at the end of the reaction, simplifying the work-up and reducing waste.[11] However, they may exhibit lower activity than AlCl₃, requiring more forcing conditions.
-
Ionic Liquids: Ionic liquids based on aluminum chloride have been used as both solvent and catalyst, allowing for potential recycling.[14][15]
-
Q5: What are the critical safety considerations when moving from bench-scale to a pilot plant?
-
Reagent Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas.[7][13] Acetyl chloride is also corrosive and volatile.[7] Use appropriate personal protective equipment (PPE), and handle these reagents in a well-ventilated area using closed-system transfer where possible.
-
HCl Off-Gas Management: The reaction generates a significant amount of hydrogen chloride gas.[13] The reactor must be vented to a scrubber system to neutralize the acidic gas before it is released into the atmosphere.
-
Exotherm Control: As discussed, a robust cooling system and a well-defined emergency plan to handle any potential thermal runaway are non-negotiable.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal stoichiometry of aluminum chloride for this reaction? A slight molar excess (1.1 to 1.3 equivalents) relative to the limiting reagent (typically acetyl chloride) is recommended. This ensures there is enough catalyst to activate the acetyl chloride and to account for complexation with the ketone product.[3]
FAQ 2: Which solvent is most suitable for scaling up this synthesis? Dichloromethane (DCM) is a common choice due to its low boiling point and ability to dissolve the reactants.[7] However, its volatility and environmental concerns can be a drawback on a large scale. 1,2-Dichloroethane (DCE) is an alternative with a higher boiling point, which may allow for higher reaction temperatures if needed. In some cases, using an excess of the aromatic substrate, 1-chloro-3-(trifluoromethyl)benzene, as the solvent can be an effective strategy.
FAQ 3: What are the best analytical methods to monitor reaction progress and product purity?
-
Reaction Progress: Gas Chromatography (GC) is ideal for monitoring the disappearance of the starting material (1-chloro-3-(trifluoromethyl)benzene). Thin-Layer Chromatography (TLC) can also be used for a quick qualitative check.[7]
-
Product Purity: GC and High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the final product and quantify any isomeric impurities. The structure of the product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Detailed Experimental Protocol (Bench-Scale Example)
This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions and scales.
Objective: To synthesize this compound.
Materials:
-
1-chloro-3-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid
-
Crushed Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Equip a clean, dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution). Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq.). Add anhydrous dichloromethane to create a stirrable suspension. Cool the flask to 0-5 °C using an ice bath.[13]
-
Formation of Acylium Ion Complex: Dissolve acetyl chloride (1.0 eq.) in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.[7] A color change is often observed.[10]
-
Aromatic Addition: After the addition is complete, add 1-chloro-3-(trifluoromethyl)benzene (1.05 eq.) dropwise via the dropping funnel, again keeping the temperature below 10 °C. The reaction is exothermic.[10]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by GC or TLC until the starting aromatic compound is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C. Cautiously pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[13] This step is highly exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
Data Summary Table
| Parameter | Condition | Expected Outcome/Rationale | Challenges & Notes |
| Catalyst | AlCl₃ (1.1-1.3 eq.) | Standard, effective Lewis acid. Stoichiometric amount needed due to product complexation.[9] | Moisture sensitive; generates significant waste. |
| FeCL₃, ZnCl₂ | Milder Lewis acids. | May require higher temperatures or give lower yields due to the deactivated substrate. | |
| Zeolites, Solid Acids | Heterogeneous, reusable.[12] | Lower activity, potential for different regioselectivity, requires higher temperatures.[11] | |
| Solvent | Dichloromethane | Good solubility, low boiling point. | Volatile, potential environmental concerns. |
| 1,2-Dichloroethane | Higher boiling point, allows for higher reaction temperatures. | Higher boiling point makes removal more energy-intensive. | |
| Excess Substrate | Reduces solvent cost and waste. | Requires efficient recovery of the unreacted substrate. | |
| Temperature | 0-5 °C (addition) | Controls initial exotherm, minimizes side reactions.[13] | May lead to slow reaction rates. |
| Room Temp to 40 °C | Increases reaction rate for the deactivated substrate. | May decrease regioselectivity and increase byproduct formation. |
Process Workflow
The following diagram illustrates the complete workflow from reaction setup to the isolation of the purified product.
Caption: Step-by-step workflow for the synthesis process.
References
- 1. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]
- 2. Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | C15H10ClF3O2 | CID 71230842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. beyondbenign.org [beyondbenign.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 15. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. In this guide, we delve into the comprehensive 1H and 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, a substituted aromatic ketone of interest in medicinal chemistry and materials science. This guide will not only present the spectral data but also provide a comparative analysis with alternative analytical techniques, offering a holistic perspective on its characterization.
Introduction: The Importance of Spectroscopic Characterization
This compound possesses a unique substitution pattern on the phenyl ring, featuring both a chlorine atom and a trifluoromethyl group. These substituents significantly influence the electronic environment of the molecule, making NMR spectroscopy an invaluable tool for confirming its structure and purity.[1][2] The insights gained from NMR analysis are crucial for understanding the molecule's reactivity, potential biological activity, and suitability for various applications.
Visualizing the Structure
To provide a clear framework for the subsequent NMR analysis, the chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals for the aromatic protons and the methyl protons of the acetyl group.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~2.6 | Singlet | - | 3H | -CH₃ |
| 2 | ~7.6 | Doublet | ~8 | 1H | Ar-H |
| 3 | ~7.8 | Doublet of doublets | ~8, ~2 | 1H | Ar-H |
| 4 | ~7.9 | Doublet | ~2 | 1H | Ar-H |
Causality behind the Predictions:
-
Methyl Protons (-CH₃): The singlet at approximately 2.6 ppm is characteristic of the methyl protons of an acetyl group attached to an aromatic ring. The electron-withdrawing nature of the substituted phenyl ring will cause a slight downfield shift compared to acetophenone itself.
-
Aromatic Protons (Ar-H): The substitution pattern on the benzene ring leads to a complex splitting pattern for the three aromatic protons.
-
The proton ortho to the acetyl group and meta to the chlorine will likely appear as a doublet of doublets due to coupling with the two neighboring protons.
-
The proton meta to both the acetyl and chloro groups will likely be a doublet.
-
The proton ortho to the chloro group and meta to the acetyl group will also likely appear as a doublet.
-
The electron-withdrawing effects of the chloro and trifluoromethyl groups will shift these protons downfield into the 7.6-7.9 ppm region.
-
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Assignment |
| 1 | ~27 | Quartet | -CH₃ |
| 2 | ~124 | Quartet | -CF₃ |
| 3 | ~126-135 | Multiple signals | Aromatic C-H |
| 4 | ~135-140 | Multiple signals | Aromatic C-Cl, C-CF₃, C-C=O |
| 5 | ~196 | Singlet | C=O |
Causality behind the Predictions:
-
Methyl Carbon (-CH₃): The signal around 27 ppm is typical for the methyl carbon of an acetyl group.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is expected to resonate significantly downfield, around 196 ppm, due to the deshielding effect of the double-bonded oxygen.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing chlorine and trifluoromethyl groups will be shifted downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[3]
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF). This is a characteristic feature for compounds containing a -CF₃ group.[3][4]
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail about the molecular structure, other techniques can offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides molecular weight and fragmentation pattern.[5] | High sensitivity, good for separating volatile compounds. | May not be suitable for thermally labile compounds; structural information is inferred from fragmentation. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantifies the purity of the compound and can be used for separation.[6][7] | Highly versatile for a wide range of compounds, excellent for purity determination. | Provides limited structural information on its own. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C=O, C-Cl, C-F). | Fast and non-destructive. | Provides limited information about the overall molecular structure. |
For a comprehensive characterization of this compound, a multi-technique approach is recommended. GC-MS can confirm the molecular weight, HPLC can assess purity, IR can confirm the presence of key functional groups, and NMR provides the definitive structural elucidation.
Experimental Protocol: Acquiring High-Quality NMR Data
Achieving high-resolution NMR spectra requires meticulous sample preparation and instrument setup.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8][9][10]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[8]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[11]
-
The final sample height in the tube should be approximately 4-5 cm.[8]
-
NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[8]
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[8]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the characterization of this compound.
Caption: Workflow for the comprehensive characterization of the target compound.
Conclusion: A Multi-Faceted Approach to Structural Verification
The analysis of this compound by ¹H and ¹³C NMR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. The predicted chemical shifts and coupling patterns are consistent with the assigned structure, taking into account the electronic effects of the chloro and trifluoromethyl substituents. While NMR stands as the primary tool for structural elucidation, a comprehensive characterization is best achieved by integrating data from complementary techniques such as GC-MS, HPLC, and IR spectroscopy. This multi-faceted approach ensures the highest level of confidence in the identity, purity, and quality of the compound, which is paramount for its application in research and development.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. waters.com [waters.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
- 11. scribd.com [scribd.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds and their intermediates is paramount. 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, a halogenated aromatic ketone, serves as a critical building block in the synthesis of various active pharmaceutical ingredients. Its characterization via mass spectrometry provides invaluable data for identification, purity assessment, and metabolic studies. This guide offers an in-depth, comparative analysis of the fragmentation behavior of this compound under different ionization techniques, grounded in fundamental principles of mass spectrometry.
Molecular Structure and Ionization
This compound possesses a molecular formula of C9H6ClF3O and a molecular weight of 222.59 g/mol .[1] The structure features a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and an acetyl group.
The initial step in mass spectrometry analysis is the ionization of the molecule. For this compound, two common ionization techniques are particularly relevant: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This hard ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, denoted as [M]•+.[2] The high energy imparted often results in extensive and complex fragmentation, providing a detailed structural fingerprint.[2]
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is well-suited for polar and thermally labile molecules.[3] It typically generates even-electron ions, such as the protonated molecule [M+H]+, by transferring a proton to the analyte.[3] The resulting ions have lower internal energy, leading to less in-source fragmentation and often a more prominent molecular ion peak.[3][4][5] Tandem mass spectrometry (MS/MS) is then employed to induce controlled fragmentation.[3]
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the fragmentation of this compound is expected to be initiated from the molecular ion [M]•+ (m/z 222). The primary fragmentation pathways for aromatic ketones involve α-cleavage and rearrangements.[6][7][8]
Key Fragmentation Pathways:
-
α-Cleavage: The most prominent fragmentation for aromatic ketones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl group (α-cleavage).[7] This results in the loss of a methyl radical (•CH3) to form a stable acylium ion.
-
[M - CH3]+ (m/z 207): This is often the base peak in the spectrum of aromatic ketones.[6] The stability of the resulting acylium ion is a major driving force for this fragmentation.
-
-
Loss of CO: The acylium ion (m/z 207) can subsequently lose a neutral carbon monoxide (CO) molecule.
-
[M - CH3 - CO]+ (m/z 179): This fragment corresponds to the 2-chloro-4-(trifluoromethyl)phenyl cation.
-
-
Cleavage involving Halogen and Trifluoromethyl Group: Further fragmentation of the aromatic ring can occur, leading to characteristic losses.
-
Loss of Cl•: The molecular ion or fragment ions can lose a chlorine radical.
-
Loss of CF3•: The trifluoromethyl group can be lost as a radical.
-
-
Rearrangement Reactions: While less common for simple aromatic ketones, rearrangements like the McLafferty rearrangement can occur if a longer alkyl chain with a γ-hydrogen is present.[6][9] This is not expected for the title compound due to the short methyl group.
Proposed EI Fragmentation Data Summary:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 222/224 | [C9H6ClF3O]•+ | - | Molecular Ion [M]•+ (showing isotopic pattern for Cl) |
| 207/209 | [C8H3ClF3O]+ | •CH3 | α-Cleavage |
| 179/181 | [C7H3ClF3]+ | CO | Loss of carbon monoxide from the acylium ion |
| 144 | [C7H3F3]+ | •Cl | Loss of a chlorine radical from the m/z 179 ion |
| 110 | [C8H3OCl]+ | •CF3 | Loss of a trifluoromethyl radical from the m/z 207 ion |
Diagram of Proposed EI Fragmentation Pathway:
Caption: Proposed EI fragmentation of this compound.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In positive ion mode ESI, this compound will primarily form the protonated molecule, [M+H]+ (m/z 223). The fragmentation of this even-electron ion, induced by collision-induced dissociation (CID), will differ from the radical-driven fragmentation seen in EI. The fragmentation of even-electron ions is often governed by the stability of the resulting carbocations and neutral losses.[3]
Key Fragmentation Pathways:
-
Loss of Water: A common fragmentation pathway for protonated ketones is the loss of a neutral water molecule, although this is more prevalent in compounds with available acidic protons.
-
Loss of Neutral Molecules: The primary fragmentation pathways will likely involve the loss of small, stable neutral molecules.
-
Loss of HF: The trifluoromethyl group can facilitate the loss of hydrogen fluoride.
-
Loss of HCl: The chloro substituent can be eliminated as hydrogen chloride.
-
-
Protonated Acylium Ion Formation: Similar to EI, the formation of a protonated acylium-like species can occur, followed by the loss of CO.
Proposed ESI-MS/MS Fragmentation Data Summary:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 223/225 | 203/205 | HF | Loss of hydrogen fluoride |
| 223/225 | 187 | HCl | Loss of hydrogen chloride |
| 223/225 | 195/197 | CO | Loss of carbon monoxide (less common directly from [M+H]+) |
| 203/205 | 175/177 | CO | Loss of carbon monoxide from the [M+H-HF]+ ion |
Diagram of Proposed ESI-MS/MS Fragmentation Pathway:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Comparison of EI and ESI Fragmentation
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard ionization, forms radical cations ([M]•+) | Soft ionization, forms even-electron ions ([M+H]+) |
| Molecular Ion | May be weak or absent due to extensive fragmentation | Typically a strong, prominent peak |
| Fragmentation | Radical-driven, complex, highly informative for structure | Charge-driven, often simpler, involves neutral losses |
| Primary Cleavage | α-Cleavage to form an acylium ion is dominant | Loss of small neutral molecules (HF, HCl) |
| Information Gained | Detailed structural fingerprint from numerous fragments | Molecular weight confirmation and targeted fragmentation |
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound would also employ other analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the aromatic ring and the presence of the acetyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic carbonyl (C=O) stretching frequency of the ketone, as well as vibrations associated with the aromatic ring and the C-Cl and C-F bonds.
-
Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), GC provides separation of the analyte from impurities and gives a characteristic retention time, which is useful for quantitative analysis.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
MS1: Scan for the precursor ion at m/z 223.
-
MS2: Fragment the precursor ion with varying collision energies (e.g., 10, 20, 30 eV) to generate a product ion spectrum.
-
Workflow for Compound Characterization:
Caption: A comprehensive workflow for the analytical characterization of the target compound.
References
- 1. parchem.com [parchem.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. whitman.edu [whitman.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Reactivity of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone and Structurally Related Ketones
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A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted acetophenones are pivotal intermediates in the synthesis of a vast array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] The specific incorporation of halogen and trifluoromethyl groups onto the phenyl ring of acetophenone, as in the case of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, profoundly alters the molecule's electronic properties and, consequently, its chemical reactivity.[1][2] This guide will dissect the influence of these substituents on the reactivity of the carbonyl group and the adjacent alpha-carbon, drawing comparisons with simpler, related ketones to provide a predictive framework for its synthetic applications.
The core of this analysis lies in understanding the interplay of inductive and resonance effects exerted by the chloro and trifluoromethyl substituents. The strongly electron-withdrawing nature of both the trifluoromethyl group (-CF3) and the chlorine atom (-Cl) significantly impacts the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons.[2][3]
The Subject of Comparison: this compound
This compound, also known as 4'-Chloro-2'-(trifluoromethyl)acetophenone, is a ketone featuring a phenyl ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position.[4][5] These substituents render the aromatic ring electron-deficient and modulate the reactivity of the acetyl group.
Comparative Ketones
To contextualize the reactivity of our target molecule, we will compare it with the following structurally related ketones:
-
Acetophenone: The parent compound, providing a baseline for reactivity.
-
2'-Chloroacetophenone: To isolate the effect of the ortho-chloro substituent.[6]
-
4'-(Trifluoromethyl)acetophenone: To assess the influence of the para-trifluoromethyl group.[7]
Reactivity at the Carbonyl Group: Nucleophilic Addition
The carbonyl group (C=O) is characterized by a partial positive charge on the carbon and a partial negative charge on the oxygen, making the carbon an electrophilic site for nucleophilic attack.[8][9] The reactivity of the carbonyl carbon towards nucleophiles is a key indicator of a ketone's overall reactivity in addition reactions.[9]
The electron-withdrawing substituents on this compound are expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to unsubstituted acetophenone.[10] Aromatic ketones, in general, are less reactive than their aliphatic counterparts due to the delocalization of the carbonyl's pi-electrons into the benzene ring, which stabilizes the ground state.[10][11] However, the presence of strong electron-withdrawing groups can counteract this effect.
Comparative Reactivity in Nucleophilic Addition
| Compound | Key Substituents | Expected Relative Reactivity | Rationale |
| This compound | 2-Cl, 4-CF3 | Highest | Both Cl and CF3 are strongly electron-withdrawing, significantly increasing the electrophilicity of the carbonyl carbon.[2][3] |
| 4'-(Trifluoromethyl)acetophenone | 4-CF3 | High | The CF3 group is a powerful electron-withdrawing group, enhancing carbonyl reactivity.[7] |
| 2'-Chloroacetophenone | 2-Cl | Moderate | The Cl atom is electron-withdrawing, but its effect may be slightly mitigated by steric hindrance from the ortho position. |
| Acetophenone | None | Lowest | Lacks electron-withdrawing groups to activate the carbonyl group.[12] |
This trend is supported by the general principle that increased fluorine substitution enhances the reactivity of ketones toward nucleophilic addition.[13]
Experimental Workflow: Comparative Reduction of Ketones
A common method to assess the reactivity of the carbonyl group is through reduction to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH4).[14] A more reactive ketone will typically undergo reduction at a faster rate.
Caption: Workflow for comparing ketone reduction rates.
Protocol for Comparative Reduction:
-
Preparation: Prepare 0.1 M solutions of each of the four ketones in methanol. Prepare a 0.25 M solution of sodium borohydride in methanol and cool it in an ice bath.
-
Reaction: To each ketone solution at 0°C, add an equimolar amount of the cold sodium borohydride solution.
-
Monitoring: At regular intervals (e.g., 5, 15, and 30 minutes), withdraw a small aliquot of the reaction mixture and quench it with a drop of acetone. Spot the quenched aliquot on a TLC plate to monitor the disappearance of the starting ketone.
-
Workup: After 30 minutes, quench the reactions by adding water. Extract the products with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative conversion of each ketone.
Reactivity at the Alpha-Carbon: Enolate Formation and Subsequent Reactions
The acidity of the α-protons (the hydrogens on the carbon adjacent to the carbonyl group) is another critical aspect of ketone reactivity. Deprotonation of an α-proton by a base leads to the formation of a nucleophilic enolate ion.[15][16] The stability of the resulting enolate, and thus the acidity of the α-proton, is influenced by the electronic effects of the substituents on the aromatic ring.
The electron-withdrawing chloro and trifluoromethyl groups in this compound are expected to increase the acidity of the α-protons by stabilizing the negative charge of the enolate through induction. This would facilitate enolate formation compared to acetophenone.
Comparative Acidity of α-Protons and Enolate Formation
| Compound | Key Substituents | Expected α-Proton Acidity | Rationale |
| This compound | 2-Cl, 4-CF3 | Highest | The combined inductive effect of Cl and CF3 strongly stabilizes the enolate anion. |
| 4'-(Trifluoromethyl)acetophenone | 4-CF3 | High | The CF3 group significantly increases the acidity of the α-protons. |
| 2'-Chloroacetophenone | 2-Cl | Moderate | The Cl atom increases α-proton acidity through its inductive effect. |
| Acetophenone | None | Lowest | Lacks electron-withdrawing groups to stabilize the enolate. |
The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions.[17][18] For unsymmetrical ketones, a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the less sterically hindered kinetic enolate.[17]
Experimental Workflow: Comparative Alkylation via Enolate Formation
A classic reaction to probe the reactivity of the α-position is alkylation, which proceeds through an enolate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 86520-34-5|1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. webassign.net [webassign.net]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Enolate - Wikipedia [en.wikipedia.org]
- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Comparative Guide to the Biological Activity of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone and Other Phenacyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone and its derivatives against other phenacyl halides. While direct biological data for the parent compound is limited, this document synthesizes available research on structurally related compounds to offer insights into their potential as antimicrobial and cytotoxic agents. We will explore the structure-activity relationships that govern their efficacy and provide detailed protocols for relevant biological assays.
Introduction to Phenacyl Halides: A Structurally-Rich Scaffold for Bioactivity
Phenacyl halides are a class of organic compounds characterized by a ketone group attached to a phenyl ring, with a halogen atom on the adjacent carbon (α-carbon). This arrangement of functional groups imparts a high degree of reactivity, making them valuable intermediates in organic synthesis. More importantly, this reactivity is the cornerstone of their diverse biological activities, which include antimicrobial, cytotoxic, and enzyme-inhibiting properties.
The central theme of this guide revolves around this compound, a phenacyl halide derivative with intriguing substitutions on the phenyl ring. The presence of a chlorine atom at the ortho position and a trifluoromethyl group at the para position is anticipated to significantly influence its electronic properties and, consequently, its biological profile.
Caption: General chemical structures of phenacyl halides and the specific structure of this compound.
The Electrophilic Nature of Phenacyl Halides: A Key to Biological Action
The biological activity of phenacyl halides is intrinsically linked to their chemical reactivity. The presence of a carbonyl group and an adjacent halogen atom makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows phenacyl halides to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA.
The primary mechanism of action is believed to involve the alkylation of cysteine and histidine residues in enzymes, leading to their inactivation. This can disrupt critical cellular processes and ultimately lead to cell death, forming the basis for their antimicrobial and cytotoxic effects.
Caption: Proposed mechanism of biological action for phenacyl halides.
Antimicrobial Activity: A Comparative Look
The study revealed that the antimicrobial efficacy is significantly influenced by the nature of the substituent on the second phenyl ring.
Table 1: Antimicrobial Activity of N-(2-chloro-4-(trifluoromethyl)phenyl) Pyrimidine Derivatives (MIC in µg/mL)
| Compound ID | Substituent (R) | S. aureus | S. pyogenes | E. coli | P. aeruginosa | C. albicans | A. clavatus |
| 3a | -H | - | 100 | - | 100 | - | - |
| 3c | 4-Cl | - | 100 | - | - | - | 100 |
| 3e | 4-OCH₃ | 100 | - | - | 100 | 100 | 100 |
| 3f | 2,4-diCl | 100 | - | - | - | 100 | 100 |
| 3g | 3-NO₂ | 100 | - | - | - | - | - |
| 3h | 4-NO₂ | - | - | 100 | - | - | 100 |
| 3i | 2-OH | - | 100 | 100 | - | - | - |
| 3j | 4-OH | - | 100 | - | - | - | - |
| 3l | 4-N(CH₃)₂ | - | - | - | 100 | - | - |
| 3m | 3,4,5-triOCH₃ | - | - | 100 | - | - | - |
| 3n | 2-Cl | - | - | 100 | - | 100 | 100 |
| 3o | 2-NO₂ | 100 | - | 100 | 100 | - | - |
| Ampicillin | (Standard) | 100 | 100 | 100 | 100 | - | - |
| Chloramphenicol | (Standard) | 50 | 50 | 50 | 50 | - | - |
| Nystatin | (Standard) | - | - | - | - | 100 | 100 |
| (-) indicates no significant activity at the tested concentrations. |
From this data, we can infer that the 2-chloro-4-(trifluoromethyl)phenyl moiety contributes to a baseline level of antimicrobial potential, which is then modulated by other substituents on the molecule. For instance, compounds with electron-withdrawing groups like nitro (3g, 3h, 3o) and additional chloro substitutions (3f, 3n) demonstrated notable activity against various bacterial and fungal strains.
Cytotoxicity of Phenacyl Halides: A Structure-Activity Relationship
The cytotoxic potential of phenacyl halides has been explored in various studies, often revealing a strong dependence on the substitution pattern of the phenyl ring. While specific IC50 values for this compound are not available, research on other halogenated phenacyl derivatives provides a basis for comparison and highlights key structure-activity relationships.
A study by Wałajtys et al. on N-phenacyldibromobenzimidazoles demonstrated that increasing the number of halogen substituents on the phenacyl ring enhances cytotoxicity against leukemia cells (CCRF-CEM).[1][2] This suggests that the electronic and lipophilic properties conferred by halogens play a crucial role in their anticancer activity.
Furthermore, research on bis-phenacyl bromide-based heterocyclic templates has identified compounds with potent and selective cytotoxicity against breast (MCF7) and prostate (PC-3) cancer cell lines, with some derivatives showing greater efficacy than the standard chemotherapeutic agent doxorubicin.
Table 2: Comparative Cytotoxicity of Selected Phenacyl Halide Derivatives
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) |
| N-Phenacyldibromobenzimidazoles | 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trichlorophenyl)ethanone | CCRF-CEM | Not specified, but noted increased cytotoxicity with more halogens |
| Bis-phenacyl bromide derivatives | Derivative 5a | MCF7 | < 10 |
| Derivative 5d | MCF7 | 0.006 - 0.417 | |
| Derivative 5e | MCF7 | < 10 | |
| Derivative 12 | MCF7 | 0.006 - 0.417 | |
| Derivative 25 | MCF7 | 0.006 - 0.417 | |
| Derivative 28a | MCF7 | 0.006 - 0.417 | |
| Derivative 34 | MCF7 | 0.006 - 0.417 | |
| Derivative 5a-e, 13, 18, 34, 35, 36 | PC-3 | < 10 | |
| Doxorubicin (Standard) | MCF7 | > 0.417 (in some comparisons) |
These findings underscore the potential of phenacyl halides as a scaffold for the development of novel anticancer agents. The 2-chloro-4-(trifluoromethyl)phenyl substitution pattern in our compound of interest combines the electronic effects of a halogen with the lipophilicity and metabolic stability often associated with a trifluoromethyl group, making it a compelling candidate for further cytotoxic evaluation.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays discussed in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][4][5][6]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
-
Data Interpretation: The MIC value is used to classify the microorganism as susceptible, intermediate, or resistant to the tested agent based on established breakpoints.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activity of this compound and other phenacyl halides. The available data on structurally related compounds strongly suggest that the unique substitution pattern of this molecule holds significant potential for both antimicrobial and cytotoxic activities. The presence of both a chloro and a trifluoromethyl group on the phenyl ring likely enhances its electrophilicity and lipophilicity, key determinants of its biological action.
Future research should focus on the direct biological evaluation of this compound to obtain quantitative data on its cytotoxicity against a panel of cancer cell lines and its antimicrobial spectrum. Such studies will be crucial in elucidating its specific structure-activity relationships and paving the way for its potential development as a therapeutic agent.
References
- 1. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]
- 2. idexx.com [idexx.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxicity of O,O'-dialkyl {[2-(substituted phenoxy)acetamido](substituted phenyl)methyl}phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dtp.cancer.gov [dtp.cancer.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the structural nuances of small molecules play a pivotal role in determining their biological activity and physical properties. Among the vast array of synthetic scaffolds, halogenated and trifluoromethyl-substituted phenyl ethanones have garnered significant attention due to their prevalence in pharmaceuticals and agrochemicals. The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state are fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new chemical entities.
This guide provides an in-depth comparative analysis of the X-ray crystallography of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone derivatives. By examining the subtle yet impactful variations in their crystal structures, we aim to furnish researchers with the foundational knowledge to predict and modulate the solid-state properties of this important class of compounds.
The Archetype: Unveiling the Thiophene Moiety's Influence
While the crystal structure of the parent compound, this compound, remains elusive in the primary literature, a detailed crystallographic study of a closely related thiophene derivative, 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone , offers a valuable reference point for our comparative analysis. The introduction of the thiophene ring serves as an excellent case study to understand how structural modifications can influence molecular conformation and crystal packing.
Molecular Geometry: A Tale of Two Rings
The single-crystal X-ray diffraction analysis of 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone reveals a non-planar molecular conformation. A key structural feature is the significant dihedral angle of 54.37 (5)° between the mean planes of the 2-chloro-5-(trifluoromethyl)phenyl and the thiophene rings[1]. This twist is a direct consequence of steric hindrance between the ortho-chloro substituent and the adjacent thiophene ring, a common feature in bi-aryl systems that dictates the overall molecular shape.
Furthermore, the acetyl group is not coplanar with the thiophene ring, exhibiting a twist of 8.1 (2)°[1]. This deviation from planarity can have significant implications for the molecule's interaction with biological targets. Interestingly, the trifluoromethyl group displays rotational disorder over two positions, a phenomenon often observed for this group in crystal structures due to its relatively low rotational barrier[1].
Comparative Crystallographic Data
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone[1] | C₁₃H₈ClF₃OS | Monoclinic | P2₁/c | 15.330(6) | 10.809(4) | 7.676(3) | 93.72(3) | 1269.3(8) | 4 |
| Hypothetical Derivative 1 | - | - | - | - | - | - | - | - | - |
| Hypothetical Derivative 2 | - | - | - | - | - | - | - | - | - |
Table 1: Comparative Crystallographic Data. Data for hypothetical derivatives would be populated as new structures are determined and published.
Intermolecular Interactions: The Architects of the Supramolecular Assembly
The crystal packing of 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone is a masterclass in the interplay of various weak intermolecular forces. The supramolecular architecture is primarily governed by a combination of hydrogen bonds and halogen interactions.
Specifically, the crystal structure features C—H···F and C—H···O hydrogen bonds, which are instrumental in forming centrosymmetric dimers[1]. These dimers are further interconnected into chains that propagate along the c-axis, facilitated by additional C—H···O hydrogen bonds and, notably, C—Cl···π interactions[1]. The Cl···π distance is reported to be 3.415 (1) Å, with a C—Cl···π angle of 151.56 (5)°, indicative of a significant halogen bond[1]. These chains then assemble into layers, demonstrating a hierarchical organization of the crystal lattice[1].
The presence and nature of these non-covalent interactions are critical for the stability of the crystal lattice and can influence key physicochemical properties such as melting point, solubility, and bioavailability.
Experimental Protocols: From Synthesis to Structure
The successful X-ray crystallographic analysis of any compound is predicated on the ability to obtain high-quality single crystals. This, in turn, relies on a robust synthetic route and carefully optimized crystallization conditions.
Synthesis of 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone
The synthesis of this derivative is achieved through a Meerwein arylation reaction. The key steps are outlined below[1]:
-
Diazotization: 2-chloro-5-trifluoromethylaniline is treated with an aqueous solution of sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt.
-
Meerwein Arylation: The freshly prepared diazonium salt solution is added dropwise to a stirred mixture of 2-acetylthiophene and a catalytic amount of copper(II) chloride in acetone.
-
Work-up and Purification: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by distillation under reduced pressure to yield the final compound.
Caption: Synthetic workflow for 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone.
Crystallization
The acquisition of diffraction-quality single crystals is often the most challenging step. For 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, yellow crystals suitable for X-ray analysis were obtained by recrystallization from n-hexane[1]. The choice of solvent is critical; a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature or below is ideal for promoting slow crystal growth.
Caption: General workflow for single crystal growth by slow evaporation.
Structure-Property Relationships and Future Directions
The detailed structural information gleaned from X-ray crystallography is invaluable for establishing structure-property relationships. For instance, the observed non-planar conformation of the thiophene derivative will likely influence its binding affinity to target proteins differently than a more planar analogue. The network of intermolecular interactions, particularly the C—Cl···π bonds, contributes to the thermal stability and crystal packing density, which in turn can affect the compound's dissolution rate and oral bioavailability.
Future work in this area should prioritize obtaining the crystal structure of the parent this compound. This would provide a crucial baseline for understanding the electronic and steric effects of various substituents. A systematic crystallographic study of a series of derivatives with modifications at the ethanone moiety or on the phenyl ring would allow for a more comprehensive understanding of the supramolecular chemistry of this important class of compounds. Such studies, combining experimental crystallography with computational modeling, will undoubtedly accelerate the rational design of new molecules with tailored properties for applications in medicine and materials science.
References
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone is a pivotal building block in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, characterized by a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts specific electronic properties that are crucial for its reactivity in subsequent synthetic steps. However, these same features can also lead to the formation of closely related impurities during its synthesis, which may carry different toxicological profiles or impede the desired chemical transformations.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical strategy for this critical intermediate. All methodologies and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3]
The Analytical Challenge: Understanding Potential Impurities
A robust purity method must be able to separate and quantify the main compound from any potential impurities. The most probable synthetic route to this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Based on this synthesis, potential impurities may include:
-
Starting Materials: Unreacted 1-chloro-3-(trifluoromethyl)benzene.
-
Positional Isomers: Isomers formed due to acylation at different positions on the aromatic ring, such as 1-(4-chloro-2-(trifluoromethyl)phenyl)ethanone.
-
By-products: Compounds formed from side reactions, which could include di-acylated products or polymers.
-
Degradation Products: Products formed due to the instability of the molecule under certain conditions (e.g., hydrolysis, oxidation).
A suitable analytical method must possess the specificity to resolve the main peak from these and other potential interferents.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile. For a moderately polar and non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.
Diagram: HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation as per ICH Q2(R1) guidelines.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
HPLC Method Validation
The validation of the developed HPLC method would be performed according to ICH Q2(R1) guidelines.[1]
1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through:
- Peak Purity Analysis: Using a PDA detector to confirm the spectral homogeneity of the main peak.
- Forced Degradation Studies: The sample is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The method should be able to separate the main peak from any degradation products formed.
2. Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
- A series of at least five concentrations of the reference standard are prepared over a range of 50% to 150% of the working concentration.
- The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated.
3. Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
4. Accuracy: The closeness of the test results obtained by the method to the true value.
- Determined by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
- The percentage recovery is calculated.
5. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
- Intermediate Precision (Inter-assay precision): The effect of random events on the precision of the analytical procedure. This is evaluated by performing the analysis on different days, with different analysts, and on different equipment.
6. Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
- Small changes are made to parameters such as mobile phase composition (±2%), pH, column temperature (±5 °C), and flow rate (±0.1 mL/min).
- The effect on the results is evaluated.
Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds.[4][5] Given that substituted acetophenones are generally amenable to GC analysis, this technique presents a viable alternative to HPLC. A GC method coupled with a Flame Ionization Detector (FID) is a robust and sensitive choice for purity determination.
Diagram: GC Method Validation Workflow
Caption: Workflow for GC method validation as per ICH Q2(R1) guidelines.
Experimental Protocol: GC-FID Method
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
GC Method Validation
The validation of the GC-FID method would follow the same ICH Q2(R1) parameters as the HPLC method, with considerations specific to the technique.
Comparative Analysis: HPLC vs. GC-FID
The choice between HPLC and GC for the purity analysis of this compound depends on several factors. The following table provides a comparative summary of the expected performance of each technique.
| Validation Parameter | HPLC | GC-FID | Justification |
| Specificity | High, excellent for non-volatile impurities and positional isomers. Forced degradation studies are more representative. | Good, but potential for thermal degradation of the analyte or impurities in the injector port. May not be suitable for non-volatile impurities. | HPLC is generally superior for complex mixtures containing non-volatile components. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods should provide high accuracy. HPLC may offer slightly better accuracy due to a lower risk of sample degradation. |
| Precision (%RSD) | < 2.0% | < 2.0% | Both techniques are capable of high precision. |
| LOD/LOQ | Low (ng range) | Very Low (pg range) | GC-FID is generally more sensitive for volatile compounds than HPLC-UV. |
| Robustness | Generally robust to small changes in mobile phase composition, pH, and temperature. | Robust to minor changes in temperature program and flow rate. | Both methods can be developed to be robust for routine use. |
| Analysis Time | Typically 15-30 minutes | Can be faster, around 10-20 minutes | GC can offer faster analysis times, especially with optimized temperature programs. |
Conclusion and Recommendations
Both HPLC and GC-FID are powerful and reliable techniques for assessing the purity of this compound. The choice of the primary method for routine quality control should be based on a thorough understanding of the potential impurity profile and the intended application.
-
HPLC is recommended as the primary technique for routine quality control and release testing. Its versatility in handling a wide range of potential impurities, including non-volatile compounds and positional isomers, makes it a more robust choice. The milder analytical conditions of HPLC also minimize the risk of analyte degradation during analysis.
-
GC-FID serves as an excellent complementary or alternative method. Its high sensitivity is particularly advantageous for detecting and quantifying trace volatile impurities that may not be readily observed by HPLC. GC, especially when coupled with a mass spectrometer (GC-MS), is an invaluable tool for the identification of unknown volatile impurities during process development and troubleshooting.
Ultimately, a comprehensive purity assessment of this compound may benefit from the use of both techniques to provide a complete picture of the impurity profile. The validation data from both methods will provide the necessary scientific evidence to ensure the quality, safety, and consistency of this critical pharmaceutical intermediate.
References
A Spectroscopic Guide to Differentiating Isomers of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
In the landscape of pharmaceutical development and materials science, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities, toxicological profiles, and material properties. This guide provides a comprehensive spectroscopic framework for the differentiation of a key substituted acetophenone, 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, and its potential positional isomers. By leveraging the distinct electronic and steric environments of each isomer, we can effectively utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous characterization.
This guide is designed for researchers, scientists, and drug development professionals, offering both foundational principles and practical, step-by-step protocols for spectroscopic analysis. We will delve into the causal relationships between molecular structure and spectroscopic output, ensuring a deep understanding of the "why" behind the experimental observations.
The Critical Importance of Isomer Differentiation
The subject of our investigation, this compound, is a substituted aromatic ketone. The relative positions of the chloro, trifluoromethyl, and acetyl groups on the benzene ring give rise to several possible isomers. For the purpose of this guide, we will focus on the comparison of the titular compound with two of its isomers:
-
Isomer 1: this compound
-
Isomer 2: 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone
-
Isomer 3: 1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanone
The subtle shifts in substituent placement create unique electronic and magnetic environments within each molecule, which are the keys to their spectroscopic differentiation.
Comparative Spectroscopic Analysis: A Multi-faceted Approach
A combination of spectroscopic techniques provides a robust and self-validating system for isomer identification. Each method probes different aspects of the molecular structure, and together they create a comprehensive chemical fingerprint.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the chloro and trifluoromethyl substituents, will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[1][2] Conversely, electron-donating groups will shield protons, shifting their signals upfield.[2] The coupling patterns between adjacent protons (spin-spin splitting) provide information about the connectivity of the atoms.[3]
Predicted ¹H NMR Spectral Data:
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) & Splitting Patterns | Acetyl Protons (s, 3H) (ppm) |
| This compound | H-3: ~7.8 (d), H-5: ~7.7 (dd), H-6: ~7.6 (d) | ~2.6 |
| 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone | H-3: ~7.9 (d), H-5: ~7.8 (dd), H-6: ~7.7 (d) | ~2.7 |
| 1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanone | H-3: ~7.7 (d), H-4: ~7.8 (dd), H-6: ~7.9 (d) | ~2.6 |
Causality Behind the Predictions:
-
Deshielding Effects: The strongly electron-withdrawing trifluoromethyl and chloro groups will cause the aromatic protons to resonate at relatively high chemical shifts (downfield of the typical benzene signal at 7.3 ppm).[1][3]
-
Positional Effects: The proton positioned between two electron-withdrawing groups is expected to be the most deshielded and therefore appear at the highest chemical shift. The relative positions of the protons to these groups will dictate the specific chemical shifts and coupling patterns, allowing for differentiation. For instance, the splitting patterns (e.g., doublet 'd', doublet of doublets 'dd') will be unique for each isomer based on the number of adjacent protons.[3]
-
Acetyl Group: The chemical shift of the acetyl protons will be less affected by the substitution pattern on the aromatic ring but may show subtle differences due to through-space effects.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.[4] A particularly useful feature for the analysis of these isomers is the coupling between the ¹³C nuclei and the ¹⁹F nuclei of the trifluoromethyl group.[4][5]
Predicted ¹³C NMR Spectral Data:
| Isomer | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Trifluoromethyl Carbon (CF₃) (q) (ppm) |
| This compound | ~195 | 125-140 | ~123 |
| 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone | ~196 | 125-142 | ~124 |
| 1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanone | ~194 | 124-141 | ~122 |
Causality Behind the Predictions:
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the aromatic ring.
-
Aromatic Carbons: The number of distinct signals and their chemical shifts in the aromatic region will differ for each isomer due to symmetry and substituent effects. The carbon atom directly attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[5] The magnitude of the ¹J(C-F) coupling constant is typically large.
-
Trifluoromethyl Carbon: The chemical shift of the trifluoromethyl carbon itself is also characteristic and will appear as a quartet.[6]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The carbonyl (C=O) stretching vibration in aromatic ketones gives rise to a strong absorption band in the region of 1680-1700 cm⁻¹.[7][8] The exact position of this band is influenced by conjugation and the electronic effects of the substituents on the aromatic ring.[9][10]
Predicted IR Spectral Data:
| Isomer | Carbonyl (C=O) Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~1690 | ~750 | ~1320, ~1140 |
| 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone | ~1695 | ~780 | ~1325, ~1145 |
| 1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanone | ~1685 | ~760 | ~1315, ~1135 |
Causality Behind the Predictions:
-
Carbonyl Stretch: Electron-withdrawing groups on the aromatic ring tend to increase the C=O stretching frequency.[9] The relative positions of the chloro and trifluoromethyl groups will subtly influence the electronic character of the carbonyl group, leading to small but measurable differences in the absorption frequency. Conjugation with the aromatic ring lowers the C=O stretching frequency compared to aliphatic ketones.[8][10]
-
C-Cl and C-F Stretches: The positions of the C-Cl and C-F stretching vibrations will also be characteristic for each isomer. The trifluoromethyl group typically shows strong absorptions in the 1100-1400 cm⁻¹ region.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), aromatic ketones typically undergo α-cleavage to lose the alkyl group and form a stable acylium ion.[11][12] The subsequent fragmentation of this acylium ion can also provide structural information.
Predicted Mass Spectrometry Fragmentation Data:
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 238/240 (3:1 ratio) | 223/225 ([M-CH₃]⁺), 195/197 ([M-CH₃-CO]⁺) |
| 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone | 238/240 (3:1 ratio) | 223/225 ([M-CH₃]⁺), 195/197 ([M-CH₃-CO]⁺) |
| 1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanone | 238/240 (3:1 ratio) | 223/225 ([M-CH₃]⁺), 195/197 ([M-CH₃-CO]⁺) |
Causality Behind the Predictions:
-
Molecular Ion: The presence of a chlorine atom will result in a characteristic M⁺ and M+2 isotopic pattern with a ratio of approximately 3:1.[11]
-
α-Cleavage: The most prominent fragmentation pathway for acetophenones is the loss of the methyl group (•CH₃) to form the corresponding benzoyl cation.[11][12]
-
Loss of CO: The benzoyl cation can then lose a molecule of carbon monoxide (CO) to form a phenyl cation.[11] While the primary fragments may be the same for all isomers, the relative intensities of these fragments could potentially differ due to the influence of the substituent positions on the stability of the fragment ions.
Experimental Protocols: A Guide to Data Acquisition
The following are generalized protocols for the spectroscopic analysis of small organic molecules like the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Caption: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: Workflow for IR Spectroscopy.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.[13]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Caption: Workflow for Mass Spectrometry.
Conclusion: A Unified Strategy for Isomer Elucidation
The differentiation of positional isomers of this compound is readily achievable through a systematic and multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data, with unique chemical shifts and coupling patterns for each isomer. IR spectroscopy offers a rapid method to confirm the presence of the carbonyl group and provides subtle clues to the substitution pattern. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns. By integrating the data from these complementary techniques, researchers can confidently and accurately determine the structure of the specific isomer in hand, a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products and advanced materials.
References
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. youtube.com [youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. uni-saarland.de [uni-saarland.de]
The Strategic Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl) Ureas: A Comparative Guide to Precursor Efficacy
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the synthesis of targeted therapeutics, particularly kinase inhibitors like Sorafenib, the efficient construction of the N-(4-chloro-3-(trifluoromethyl)phenyl)urea moiety is a critical endeavor. The selection of the starting material for this key pharmacophore significantly impacts the overall yield, purity, cost-effectiveness, and scalability of the drug synthesis. This guide provides an in-depth comparison of the efficacy of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone as a potential precursor versus established alternative starting materials. We will delve into the mechanistic rationale behind different synthetic strategies, present comparative data, and provide detailed experimental protocols to inform your research and development decisions.
Introduction: The Central Role of the Trifluoromethylphenyl Urea Moiety
The 4-chloro-3-(trifluoromethyl)phenyl group is a cornerstone in the structure of numerous multi-kinase inhibitors. Its electronic properties, conferred by the electron-withdrawing trifluoromethyl and chloro substituents, are crucial for the molecule's binding affinity to target kinases. Sorafenib, a prime example, utilizes this moiety to engage with the hinge region of VEGFR and other kinases.[1] Consequently, the efficient and high-purity synthesis of precursors to this structural unit is of paramount importance in pharmaceutical manufacturing.
Traditionally, the synthesis of the key intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, or its corresponding aniline, has relied on starting materials like 2-chlorobenzotrifluoride.[2][3] This guide introduces and evaluates a synthetic strategy commencing from the readily available ketone, this compound, and compares it against these conventional routes.
Comparative Analysis of Precursor Efficacy
The central challenge lies in the efficient introduction of the nitrogen functionality at the correct position on the phenyl ring. Here, we compare two distinct strategies:
-
Strategy A: The Beckmann Rearrangement of this compound Oxime. This approach utilizes the classical Beckmann rearrangement to convert a ketoxime into an amide, which can then be hydrolyzed to the corresponding aniline or further converted.[4][5][6]
-
Strategy B: Nitration and Reduction of 2-Chlorobenzotrifluoride. This is a more conventional route involving the nitration of a substituted toluene derivative followed by reduction of the nitro group to an amine.[3][7]
Data Presentation: A Head-to-Head Comparison
| Parameter | Strategy A: this compound | Strategy B: 2-Chlorobenzotrifluoride |
| Starting Material Availability | Commercially available. | Commercially available.[2] |
| Number of Core Steps | 3 (Oximation, Rearrangement, Hydrolysis) | 2 (Nitration, Reduction) |
| Key Intermediate | N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide | 4-Nitro-2-chlorobenzotrifluoride |
| Reported Overall Yield (to Aniline) | Potentially moderate to high (yields are reaction dependent) | High (specific yields can vary based on conditions) |
| Key Reagents & Conditions | Hydroxylamine, Acid catalyst (e.g., H₂SO₄, PPA), Heat | Mixed acid (HNO₃/H₂SO₄), Reducing agent (e.g., Fe/HCl, H₂/Pd-C)[7] |
| Potential Challenges | Stereocontrol of oxime formation, potential for side reactions in rearrangement. | Regioselectivity of nitration, handling of strong acids, iron sludge waste in reduction.[3] |
| Purity of Final Aniline | Dependent on the efficiency of rearrangement and purification. | Generally high after purification. |
Experimental Protocols & Methodologies
Strategy A: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from this compound
This synthetic route is predicated on the well-established Beckmann rearrangement.[4][5] The key is the 1,2-migration of the aryl group anti-periplanar to the leaving group on the oxime nitrogen.
Step 1: Oximation of this compound
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated oxime by filtration, wash with water, and dry under vacuum.
Step 2: Beckmann Rearrangement of the Oxime
-
Add the dried oxime (1.0 eq) to a pre-heated solution of polyphosphoric acid (PPA) or concentrated sulfuric acid at 100-120 °C.
-
Stir the mixture at this temperature for 1-2 hours, monitoring by TLC for the disappearance of the oxime.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product, N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Hydrolysis to 4-Chloro-3-(trifluoromethyl)aniline
-
To the crude acetamide, add a solution of 6M hydrochloric acid.
-
Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the aniline with dichloromethane, dry the organic layer, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation to obtain pure 4-chloro-3-(trifluoromethyl)aniline.
Strategy B (Alternative): Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from 2-Chlorobenzotrifluoride
This established industrial route involves nitration followed by reduction.
Step 1: Nitration of 2-Chlorobenzotrifluoride
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0-5 °C, slowly add 2-chlorobenzotrifluoride (1.0 eq).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-nitro-2-chlorobenzotrifluoride.
Step 2: Reduction of the Nitro Group
-
To a mixture of iron powder (3.0 eq) and ammonium chloride in ethanol/water, heat the slurry to reflux.
-
Add the 4-nitro-2-chlorobenzotrifluoride (1.0 eq) portion-wise to the refluxing mixture.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer and concentrate to yield 4-chloro-3-(trifluoromethyl)aniline.
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways to 4-chloro-3-(trifluoromethyl)aniline.
Discussion and Expert Insights
Strategy A: The Beckmann Rearrangement Approach
The primary advantage of utilizing this compound lies in the potential for a more convergent synthesis. The key Beckmann rearrangement step is a powerful transformation for accessing amides from ketones.[6] However, the success of this route hinges on the regioselectivity of the rearrangement. For unsymmetrical ketoximes, the migrating group is typically the one anti to the hydroxyl group. Careful control of the oximation conditions to favor the desired isomer is therefore crucial. The use of strong acids like PPA or sulfuric acid is standard, but these can lead to charring and purification challenges on a larger scale.
Strategy B: The Conventional Nitration/Reduction Route
This pathway is well-trodden and often employed in industrial settings.[7] Its main advantages are the relatively inexpensive starting material and the high yields often achievable for both the nitration and reduction steps. However, this strategy is not without its drawbacks. The nitration step requires the handling of highly corrosive and hazardous mixed acids, and there is always a risk of forming undesired regioisomers that can complicate purification. The reduction step, particularly when using iron in acidic media, generates significant amounts of iron sludge, posing environmental and waste disposal challenges. Catalytic hydrogenation offers a cleaner alternative but requires specialized equipment and careful handling of the catalyst.
Conclusion and Recommendations
The choice between these precursors ultimately depends on the specific priorities of the research or manufacturing campaign.
-
For large-scale industrial production , the conventional route starting from 2-chlorobenzotrifluoride (Strategy B) is likely to remain the more established and cost-effective option, despite its environmental drawbacks. The process is well-optimized, and the challenges are well-understood.
-
For laboratory-scale synthesis and process development , exploring the This compound route (Strategy A) offers an intriguing alternative. It avoids the use of highly hazardous nitrating agents and may provide a more elegant and convergent synthetic design. Further optimization of the Beckmann rearrangement conditions to ensure high regioselectivity and yield would be a valuable area of investigation.
Researchers are encouraged to evaluate both pathways based on their available resources, scale of synthesis, and environmental considerations. The insights and protocols provided in this guide aim to facilitate a more informed and strategic approach to the synthesis of these vital pharmaceutical building blocks.
References
- 1. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
In Silico Toxicity Prediction for 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical safety assessment, the ability to predict the toxicological properties of novel chemical entities at an early stage is paramount. This guide provides a comprehensive in silico toxicological evaluation of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129299-81-2), a halogenated aromatic ketone. By leveraging a suite of widely recognized computational models, we will compare and contrast the predicted toxicity profiles, offering a valuable resource for researchers and drug development professionals. This comparative analysis aims to highlight the strengths and potential discrepancies of various in silico tools, thereby underscoring the importance of a multi-faceted approach to computational toxicology.
Introduction to the Target Compound and In Silico Toxicology
This compound is a small organic molecule featuring a trifluoromethyl group and a chlorine atom on the phenyl ring. These structural motifs are common in many pharmaceutical and agrochemical compounds, making the toxicological assessment of this molecule particularly relevant.
In silico toxicology has emerged as a crucial discipline in the preclinical stages of drug development and chemical risk assessment.[1][2] By employing computational models based on quantitative structure-activity relationships (QSAR), machine learning, and expert systems, it is possible to predict a range of toxicological endpoints without the need for extensive and costly experimental testing.[3] This approach not only accelerates the screening of large chemical libraries but also aligns with the ethical principles of reducing, refining, and replacing animal testing (the 3Rs).
This guide will focus on the predictions from four publicly accessible and widely used in silico toxicity prediction platforms:
-
ProTox-II: A web server that predicts a wide range of toxicity endpoints, including acute toxicity, organ toxicity (hepatotoxicity), and various toxicological pathways.[4][5]
-
pkCSM: A tool that utilizes graph-based signatures to predict pharmacokinetic and toxicological properties, including Ames toxicity and oral rat acute toxicity.[6][7]
-
OSIRIS Property Explorer: An online tool that calculates various drug-relevant properties, including toxicity risks based on the presence of structural fragments known to be associated with adverse effects.[1][3]
-
SwissADME: A popular web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules, which includes alerts for potentially problematic fragments.[7][8]
Physicochemical Properties and Structural Information
Before delving into the toxicity predictions, it is essential to characterize the physicochemical properties of the target compound. These properties play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of a chemical, which in turn influences its toxic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆ClF₃O | - |
| Molecular Weight | 222.59 g/mol | [9] |
| SMILES | CC(C1=CC=C(C(F)(F)F)C=C1Cl)=O | [9] |
| LogP (octanol/water) | 3.55 (Predicted) | pkCSM |
| Solubility | Moderately soluble to poorly soluble (Predicted) | SwissADME, OSIRIS |
Comparative In Silico Toxicity Predictions
The SMILES string for this compound was submitted to ProTox-II, pkCSM, OSIRIS Property Explorer, and SwissADME. The predicted toxicity endpoints are summarized in Table 2 for a side-by-side comparison.
Table 2: Comparison of In Silico Toxicity Predictions for this compound
| Toxicity Endpoint | ProTox-II Prediction | pkCSM Prediction | OSIRIS Prediction | SwissADME Prediction |
| Oral Rat Acute Toxicity (LD₅₀) | 700 mg/kg (Class 4) | 2.451 mol/kg | Not Predicted | Not Predicted |
| Hepatotoxicity | Active (Probability: 0.73) | Not Predicted | Not Predicted | Not Predicted |
| Carcinogenicity | Inactive (Probability: 0.58) | Not Predicted | No Risk | Not Predicted |
| Mutagenicity (Ames Test) | Inactive (Probability: 0.69) | Negative | No Risk | Not Predicted |
| Tumorigenicity | Not Predicted | Not Predicted | No Risk | Not Predicted |
| Irritancy | Not Predicted | Not Predicted | Low Risk | Not Predicted |
| Reproductive Effect | Not Predicted | Not Predicted | No Risk | Not Predicted |
| Drug-Likeness | -0.99 | Not Predicted | Positive | Yes (0.55) |
| Structural Alerts | None | None | None | 1 Alert (para-hydroxylation) |
Analysis and Interpretation of In Silico Predictions
The in silico predictions provide a multifaceted view of the potential toxicity of this compound.
Acute Toxicity
Organ-Specific Toxicity
ProTox-II predicts a high probability (0.73) of hepatotoxicity (liver toxicity). This is a significant finding, as drug-induced liver injury is a major concern in drug development. The underlying mechanism for this prediction is likely related to the metabolic activation of the chloro- and trifluoromethyl-substituted aromatic ring.
Genotoxicity and Carcinogenicity
Both ProTox-II and pkCSM predict the compound to be non-mutagenic in the Ames test.[11][12] Similarly, OSIRIS Property Explorer indicates no risk of mutagenicity.[13] ProTox-II also predicts the compound to be inactive in terms of carcinogenicity, although with a lower probability score (0.58). OSIRIS concurs with a "No Risk" prediction for tumorigenicity. While these predictions are encouraging, the potential for genotoxicity and carcinogenicity should always be carefully evaluated, especially for compounds with novel scaffolds.
Other Toxicity Endpoints
OSIRIS Property Explorer predicts a low risk of irritancy and no risk for reproductive effects.[13] SwissADME flags one structural alert related to para-hydroxylation, which is a common metabolic pathway that can sometimes lead to the formation of reactive metabolites.
Experimental Data and Context
A comprehensive search for experimental toxicity data for this compound did not yield specific LD₅₀, Ames test, or carcinogenicity studies for this exact molecule. However, data on structurally related compounds can provide some context.
For instance, the related compound p-chloro-α,α,α-trifluorotoluene (PCBTF) has been studied by the National Toxicology Program.[14] Studies on PCBTF have shown low acute oral and dermal toxicity.[15] However, some liver and kidney effects were observed at high doses in animal studies.[15] While not directly comparable, this information suggests that the chloro-trifluoromethyl-phenyl moiety may be associated with some level of systemic toxicity, which aligns with the predicted hepatotoxicity for our target compound.
Safety data sheets for other related chloro-trifluoromethyl-phenyl derivatives often indicate hazards such as being harmful if swallowed and causing skin and eye irritation.[16][17]
Methodologies: A Look Under the Hood
Understanding the basis of these in silico predictions is crucial for interpreting the results.
ProTox-II
ProTox-II integrates various computational methods, including the analysis of toxic fragments, pharmacophores, and machine learning models trained on large datasets of compounds with known toxicities.[4][5] Its predictions are based on similarity to known toxicants and the presence of structural alerts.
Caption: ProTox-II prediction workflow.
pkCSM
pkCSM employs a unique approach using graph-based signatures to encode the chemical structure.[6][7] These signatures capture the topological and physicochemical environment of each atom, which are then used as input for machine learning models to predict ADMET properties.
Caption: pkCSM prediction workflow.
OSIRIS Property Explorer
OSIRIS predicts toxicity by identifying structural fragments within the molecule that are known to be associated with specific toxicities.[1][3] The absence of such fragments leads to a "No Risk" prediction. This is a rule-based approach that is transparent but may not capture the toxicity of novel scaffolds.
SwissADME
SwissADME is primarily focused on ADME properties but includes alerts for problematic fragments based on rules such as Pan-Assay Interference Compounds (PAINS).[7][8] These are not direct toxicity predictions but can indicate a higher likelihood of non-specific activity or other undesirable properties.
Conclusion and Future Directions
The in silico analysis of this compound using a panel of four distinct prediction tools provides a valuable preliminary toxicological assessment. The consensus among the tools suggests that the compound is likely to have moderate acute oral toxicity and a potential for hepatotoxicity. Encouragingly, the predictions for mutagenicity and carcinogenicity are largely negative.
It is crucial to emphasize that these are computational predictions and not a substitute for experimental validation. The lack of direct experimental data for the target compound highlights a common challenge in the toxicological assessment of novel chemicals.
For future work, the following steps are recommended:
-
Experimental Validation: An Ames test should be conducted to confirm the in silico predictions of non-mutagenicity.
-
In Vitro Cytotoxicity Assays: To corroborate the predicted hepatotoxicity, in vitro assays using human liver cell lines (e.g., HepG2) should be performed.
-
Further In Silico Modeling: More sophisticated modeling techniques, such as molecular docking with relevant toxicity-related proteins, could provide insights into the potential mechanisms of toxicity.
By integrating in silico predictions with targeted experimental validation, a more complete and reliable toxicological profile of this compound can be established, facilitating informed decisions in drug development and chemical safety assessment.
References
- 1. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 2. OSIRIS Property Explorer | www.c6h6.org [cheminfo.github.io]
- 3. rdchemicals.com [rdchemicals.com]
- 4. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]
- 6. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajpt.asmepress.com [ajpt.asmepress.com]
- 13. ijpsr.com [ijpsr.com]
- 14. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. angenechemical.com [angenechemical.com]
- 17. chembk.com [chembk.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, a halogenated organic compound. Adherence to these procedures is essential for mitigating risks and ensuring environmental compliance.
Part 1: Core Principles—Hazard Assessment and Regulatory Imperatives
Understanding the "why" is as critical as knowing the "how." The disposal protocol for this compound is dictated by its chemical properties and the regulatory framework governing hazardous waste.
Hazard Profile
While a specific, comprehensive toxicological profile for this exact compound is not extensively published, data from structurally similar chemicals and available safety data sheets (SDS) allow us to establish a robust assumed hazard profile. The presence of both a chloro- and a trifluoromethyl- group places it firmly in the category of halogenated organic compounds.[1][2]
Key Assumed Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]
-
Aquatic Toxicity: Related compounds are classified as very toxic to aquatic life, with long-lasting effects.[5][6] Therefore, it must not be allowed to enter drains or waterways.[3][6]
Regulatory Framework: The RCRA Mandate
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[8] This guide is designed to align with the core requirements set forth in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[10]
Part 2: Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensuring personal and environmental safety is the primary objective.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, mitigating the risk of skin irritation.[3][7] |
| Eye Protection | Safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[3][7] |
| Body Protection | Chemical-resistant laboratory coat. | Shields skin and personal clothing from potential spills and contamination.[1][11] |
| Respiratory | Work conducted within a certified chemical fume hood. | Minimizes inhalation exposure, preventing potential respiratory tract irritation.[1][11] |
Engineering Controls: The Chemical Fume Hood
All handling and transfer of this compound waste must be performed inside a properly functioning chemical fume hood.[1][11] This is the most critical engineering control for preventing the release of vapors into the laboratory environment and protecting the user from inhalation hazards.
Part 3: The Disposal Protocol—A Step-by-Step Workflow
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation—The Cardinal Rule
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. As a halogenated compound, this waste stream requires specific handling.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [1][12]
-
Causality: Halogenated solvents are typically disposed of via high-temperature incineration, a process that is 2-3 times more expensive than the fuel blending used for non-halogenated solvents.[2] Cross-contaminating a non-halogenated waste stream with even small amounts of a halogenated compound forces the entire volume to be treated as the more hazardous and costly waste.[12]
Step 2: Container Selection and Labeling
The integrity of the waste containment is critical to prevent leaks and ensure proper identification.
-
Select an Appropriate Container: Use a UN-approved, chemically compatible container with a secure, screw-top cap. Polyethylene containers are often suitable.[2][13][14] The container must be clean, in good condition, and leak-proof.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container.[2] The label must include:
Step 3: Waste Collection and Interim Storage
-
Transfer Waste: Inside a chemical fume hood, carefully transfer the waste into the designated, labeled container. Avoid splashes or generating dust.
-
Keep Container Closed: The container must remain tightly sealed at all times, except when actively adding waste.[2][12] This prevents the release of volatile organic compounds (VOCs) and ensures the container is spill-proof.
-
Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within the laboratory. This area must be:
Step 4: Arranging Final Disposal
Hazardous waste must be transported and disposed of by a licensed facility.
-
Action: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[7][11]
-
Compliance: Do not exceed the allowable accumulation time limits for your facility's generator status (e.g., 90 days for Large Quantity Generators).[7][15] Your EHS department will provide guidance on these limits.
Part 4: Emergency Protocol—Spill Management
In the event of a spill, a calm and systematic response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call emergency services.[12]
-
Control and Contain: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood exhaust).[12] Prevent the spill from entering any drains.[3]
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to soak up the spill.[2][12]
-
Collect and Containerize: Carefully sweep or scoop the absorbent material into a compatible, sealable container.[12]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose as Hazardous Waste: Seal and label the container with a hazardous waste tag describing the contents (e.g., "Spill Debris with this compound"). Arrange for disposal through your EHS office.[2][12]
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. aksci.com [aksci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | C15H10ClF3O2 | CID 71230842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. epa.gov [epa.gov]
Navigating the Safe Handling of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: A Guide for Laboratory Professionals
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129322-81-2). As a substituted acetophenone, this compound requires careful handling to mitigate risks. This document synthesizes hazard information from supplier data and safety data sheets of structurally similar compounds to offer a comprehensive operational framework. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures, fostering a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of safe laboratory practice. Based on available data for this compound and its close structural analogs, a consistent hazard profile emerges.
GHS Hazard Classification:
According to supplier safety information, this compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This classification is strongly supported by the Safety Data Sheet (SDS) for the closely related analog, 1-(2-Chloro-4-(trifluoromethoxy)phenyl)ethanone, which also lists skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion[1].
Causality of Hazards: The irritant properties of this compound are attributed to its chemical structure—a halogenated aromatic ketone. The chloro and trifluoromethyl groups can enhance the reactivity and lipophilicity of the molecule, facilitating interaction with biological tissues. Upon contact with skin or eyes, it can lead to inflammation, redness, and pain[1]. Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is dictated by the nature of the planned experiment and the potential for exposure.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | Safety Goggles, Nitrile Gloves (Double-gloved), Lab Coat, Face Mask (N95 or higher) |
| Solution Preparation & Handling | Chemical Splash Goggles, Chemical-Resistant Gloves, Lab Coat, Work in Fume Hood |
| Reaction Work-up & Purification | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves, Chemical-Resistant Apron over Lab Coat, Work in Fume Hood |
| Handling Bulk Quantities (>100g) | All of the above, plus Respiratory Protection (e.g., half-mask respirator with organic vapor cartridges) |
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement for any handling of this compound. When there is a significant risk of splashing, such as during transfers of larger volumes or during reaction work-ups, a face shield should be worn in addition to goggles[1].
-
Hand Protection: Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is not available, nitrile gloves are a common choice for protection against a variety of chemicals[2][3]. However, ketones and aromatic solvents can degrade nitrile[2][3][4]. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered, as they offer better protection against ketones and aromatic compounds[4][5]. Always inspect gloves for any signs of degradation before and during use and dispose of them properly after handling the chemical[6].
-
Skin and Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and washed before reuse[1].
-
Respiratory Protection: All work with this solid compound that may generate dust, and any handling of its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure[7]. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every stage.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents[1].
-
Preparation: Before use, review this guide and the available safety information. Ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents within the chemical fume hood.
-
Weighing: To prevent dust inhalation, weigh the solid material in a fume hood or a ventilated balance enclosure. Use a disposable weigh boat.
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Reactions and Transfers: Conduct all reactions in a fume hood. Use appropriate glassware and ensure all connections are secure.
Emergency and Disposal Plan
Preparedness for unexpected events and a clear disposal pathway are critical components of the safety plan.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][8].
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[1].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a poison center or doctor[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[8].
-
Spill Response: Evacuate the area and ensure adequate ventilation. Eliminate all ignition sources. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material, place it into a suitable, labeled container for chemical waste, and avoid creating dust[1][4].
Spill Response Workflow
Caption: Emergency workflow for a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Collect all solid residues and contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a dedicated, clearly labeled, and sealed container[7][9].
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Disposal: The disposal of this chemical must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations[1][9]. Incineration in a permitted hazardous waste incinerator is a common disposal method for halogenated organic compounds.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety and environmental protection while advancing their scientific objectives.
References
- 1. aksci.com [aksci.com]
- 2. gloves.com [gloves.com]
- 3. soscleanroom.com [soscleanroom.com]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. indofinechemical.com [indofinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
